Metopimazine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161224 | |
| Record name | Metopimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14008-44-7 | |
| Record name | Metopimazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Metopimazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metopimazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Metopimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metopimazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367 | |
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| Record name | METOPIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Metopimazine's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metopimazine is a potent and selective dopamine D2 receptor antagonist, primarily utilized for its antiemetic properties. Its therapeutic effect is mediated through the competitive blockade of D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This action inhibits the signaling cascade initiated by dopamine, thereby preventing the transmission of emetogenic signals. This technical guide provides a detailed overview of this compound's mechanism of action at the dopamine D2 receptor, including its binding characteristics, impact on downstream signaling pathways, and the experimental methodologies used to elucidate these properties. While specific quantitative binding affinity data for this compound is not widely available in the public domain, this guide synthesizes the existing qualitative and relative potency data to provide a comprehensive understanding of its pharmacological profile.
Introduction
This compound, a phenothiazine derivative, has a long-standing clinical history in the management of nausea and vomiting. Its primary pharmacological target is the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. D2 receptors are predominantly coupled to inhibitory G proteins (Gαi/o), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of various ion channels. By antagonizing these receptors, this compound effectively counteracts the effects of dopamine, a key neurotransmitter in the emetic pathway.
Data Presentation: Binding Profile of this compound
This compound exhibits a high affinity for dopamine D2 receptors. Although precise Ki or IC50 values from publicly accessible literature are scarce, studies have consistently demonstrated its potent antagonistic activity. The following table summarizes the available data on this compound's binding profile.
| Receptor | Affinity/Potency | Comments | Reference |
| Dopamine D2 | Nanomolar affinity | The primary therapeutic target for its antiemetic effects.[1] | |
| Dopamine D2 | Potent antagonist | Reported to be approximately 100 times more potent than metoclopramide. | |
| This compound Acid (Metabolite) | ~200-fold less potent than this compound | The major circulating metabolite with significantly reduced D2 receptor activity. | |
| Alpha-1 Adrenergic | Nanomolar affinity | May contribute to potential side effects such as orthostatic hypotension.[1] | |
| Histamine H1 | Nanomolar affinity | May contribute to sedative effects.[1] | |
| Muscarinic Cholinergic | Weak affinity | Less likely to cause significant anticholinergic side effects.[1] | |
| Serotonin 5-HT3 | No significant affinity | Differentiates its mechanism from 5-HT3 antagonists like ondansetron.[1] |
Signaling Pathways
This compound, as a D2 receptor antagonist, modulates two primary signaling pathways: the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway.
Gαi/o-Mediated Signaling Pathway
Under normal physiological conditions, dopamine binding to the D2 receptor activates the associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of intracellular cAMP. This compound competitively blocks dopamine from binding to the D2 receptor, thereby preventing this inhibitory signaling cascade and maintaining basal levels of cAMP.
References
Pharmacokinetics and metabolism of Metopimazine in animal models
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Metopimazine in Animal Models
Disclaimer: Publicly available literature on the pharmacokinetics and metabolism of this compound is predominantly focused on human studies. Detailed quantitative data from preclinical animal models are scarce. This guide synthesizes the available information, including data from human studies that inform preclinical research, and outlines the standard experimental methodologies relevant to the field.
Introduction
This compound (MPZ) is a phenothiazine-derived, peripherally restricted dopamine D2 receptor antagonist used as an antiemetic for treating nausea and vomiting.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is critical for drug development, enabling the evaluation of safety margins and the prediction of human pharmacokinetics.[3][4] While human data are well-characterized, this document focuses on the known aspects and methodologies applicable to animal studies.
This compound undergoes extensive first-pass metabolism, with its major circulating and active metabolite being this compound acid (MPZA).[1] A key objective in preclinical evaluations is to determine whether animal models share this primary metabolic pathway.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in common nonclinical species are not widely published. However, a key study notes that pharmacokinetic evaluations were conducted in Sprague Dawley rats.
Animal Pharmacokinetic Data
The following table summarizes the available information on this compound administration in a rat model. For comparative purposes, pharmacokinetic parameters from a human study in children are included, as detailed animal data are not available in the cited literature.
| Parameter | Species (Strain) | Dose | Route | Tmax (Time to Peak) | Cmax (Peak Conc.) | Half-Life (t½) | AUC | Bioavailability |
| This compound (MPZ) | Rat (Sprague Dawley) | 45 mg/kg | Oral | N/A | N/A | N/A | N/A | N/A |
| This compound (MPZ) | Human (Child) | 0.33 mg/kg | Oral | 1 hour | 17.2 ng/mL | 2.18 hours | N/A | < 20% |
| This compound Acid (MPZA) | Human (Child) | 0.33 mg/kg | Oral | 150 min | 76.3 ng/mL | N/A | N/A | N/A |
| (N/A: Data Not Available in Public Literature) |
Metabolism and Biotransformation
The metabolism of this compound is well-elucidated in humans and is characterized by the predominance of a non-cytochrome P450 pathway. Preclinical studies would aim to confirm if this profile translates to animal models.
Primary Metabolic Pathway
In humans, this compound is rapidly and extensively biotransformed to this compound acid (MPZA) through deamination. This reaction is primarily catalyzed by liver microsomal amidase . A minor contribution to MPZA formation comes from cytosolic aldehyde oxidase (AO) . MPZA is the major circulating metabolite, found at significantly higher plasma concentrations than the parent drug.
Minor Metabolic Pathways
In vitro studies with human enzymes have identified two very minor oxidative pathways catalyzed by cytochrome P450 enzymes:
-
CYP3A4
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CYP2D6
Analysis of human plasma samples confirms that these CYP-mediated pathways are negligible compared to the amidase-driven formation of MPZA. For phenothiazine-class drugs in general, common metabolic reactions observed in animal studies include sulfoxidation and N-desmethylation, often catalyzed by cytochrome P-450.
The following diagram illustrates the primary metabolic pathways of this compound as determined in human studies.
Metabolite Summary
The table below lists the identified metabolites of this compound from human studies.
| Metabolite | Full Name | Metabolic Reaction | Key Enzyme(s) | Species Confirmed In |
| MPZA | This compound Acid | Deamination | Amidase, Aldehyde Oxidase | Human |
| Oxidative Metabolites | (Not specified) | Oxidation | CYP3A4, CYP2D6 | Human (in vitro) |
Experimental Protocols
Detailed protocols for preclinical ADME studies of this compound are not published. However, a typical study workflow can be constructed based on established methodologies for pharmacokinetic analysis.
Animal Dosing and Sample Collection
A representative study in rats involved the following procedures:
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Species: Male and female Sprague Dawley rats.
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Dose Administration: A single oral dose of 45 mg/kg this compound (free base) was administered.
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Sample Collection: Blood samples were collected at specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma was separated for bioanalysis.
The following diagram outlines a general workflow for a preclinical pharmacokinetic study.
Bioanalytical Method
Quantification of this compound (MPZ) and its primary metabolite, this compound acid (MPZA), in plasma from rats, dogs, and humans has been accomplished using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
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Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Shimadzu Nexera X2 LC-30 and SCIEX API 4000).
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Chromatography: Reversed-phase separation using a column such as a Supelco Discovery HS F5.
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Ionization Mode: Positive ion mode.
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Quantification: Multiple Reaction Monitoring (MRM) was used for sensitive and specific detection of both MPZ and MPZA.
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Internal Standard: A stable isotope-labeled internal standard, such as Zolpidem-d6, may be used for accurate quantification.
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Limit of Quantification (LOQ): The method should be sensitive enough for pharmacokinetic studies, with a reported LOQ of 1 ng/mL for both MPZ and its acid metabolite in human serum.
Conclusion
The pharmacokinetic and metabolic profile of this compound in humans is well-defined, characterized by extensive first-pass metabolism to this compound acid via liver amidase. While direct, quantitative data from animal models are limited in public literature, the methodologies for conducting such studies are well-established. A study in Sprague Dawley rats confirms that preclinical evaluations have been performed. Future research and publication of these animal data would be invaluable to the scientific community, allowing for a more complete understanding of the cross-species similarities and differences in this compound's disposition and enabling more robust preclinical-to-clinical translation. Researchers aiming to conduct new studies should focus on LC-MS/MS methods to quantify both the parent drug and its key amidase-driven metabolite, MPZA.
References
Metopimazine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metopimazine is a phenothiazine derivative with potent antiemetic properties, primarily attributed to its antagonist activity at dopamine D2 and D3 receptors.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, tailored for professionals in pharmaceutical research and development. The document outlines detailed experimental protocols for its synthesis, characterization, and analysis, and presents its physicochemical and pharmacological data in a structured format. Furthermore, it includes visualizations of key experimental workflows and the relevant signaling pathway to facilitate a comprehensive understanding of this compound.
Chemical and Physical Properties
This compound, with the IUPAC name 1-[3-(2-methylsulfonyl-10H-phenothiazin-10-yl)propyl]piperidine-4-carboxamide, is a pale yellow solid.[2][3] Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-[3-(2-methylsulfonyl-10H-phenothiazin-10-yl)propyl]piperidine-4-carboxamide | [2] |
| CAS Number | 14008-44-7 | |
| Molecular Formula | C22H27N3O3S2 | |
| Molecular Weight | 445.6 g/mol | |
| InChI Key | BQDBKDMTIJBJLA-UHFFFAOYSA-N | |
| SMILES | CS(=O)(=O)C1=CC=C2SC3=C(C=CC=C3)N(CCCN3CCC(CC3)C(N)=O)C2=C1 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Method | Reference |
| Melting Point | 170.5 °C | Capillary Method | |
| Water Solubility | 0.019 mg/mL | Shake-Flask Method | |
| Solubility in DMSO | Soluble | Visual Inspection | |
| logP | 2.91 | ALOGPS | |
| pKa (Strongest Basic) | 8.48 | Potentiometric Titration | |
| Polar Surface Area | 83.71 Ų | Chemaxon |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from 2-methylthiophenothiazine. The following is a detailed experimental protocol for a common synthetic route.
Experimental Protocol: Synthesis of this compound
This protocol outlines a five-step synthesis of this compound, starting from 2-Methylthiophenothiazine.
Step 1: Acetylation of 2-Methylthiophenothiazine
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To a suspension of sodium amide in a suitable solvent, add 2-Methylthiophenothiazine (1 equivalent).
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Stir the mixture at room temperature until the evolution of ammonia ceases.
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Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
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Continue stirring at room temperature for 2-3 hours.
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Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone.
Step 2: Oxidation to Sulfone
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Add a peracid (e.g., m-chloroperoxybenzoic acid, 2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a solution of sodium sulfite.
-
Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the sulfone intermediate.
Step 3: Hydrolysis of the Acetate
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Dissolve the sulfone intermediate in a mixture of ethanol and water.
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Add a base such as sodium hydroxide or potassium carbonate (2-3 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
Extract the product, 2-(methylsulfonyl)-10H-phenothiazine, with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.
Step 4: Alkylation with 1-Bromo-3-chloropropane
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To a solution of 2-(methylsulfonyl)-10H-phenothiazine (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).
-
Add 1-bromo-3-chloropropane (1.2 equivalents).
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Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
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Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain 10-(3-chloropropyl)-2-methylsulfonylphenothiazine.
Step 5: Final Alkylation with Isonipecotamide
-
Combine 10-(3-chloropropyl)-2-methylsulfonylphenothiazine (1 equivalent), isonipecotamide (piperidine-4-carboxamide, 1.2 equivalents), and a base like sodium carbonate (2 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction and remove the solvent under vacuum.
-
Treat the residue with water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate to yield pure this compound.
Chemical Properties and Experimental Protocols
Solubility Determination
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Prepare buffer solutions at pH 1.2, 4.5, and 6.8.
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of each buffer solution.
-
Agitate the vials at a constant temperature (37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to settle.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Perform the determination in triplicate for each pH condition.
pKa Determination
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).
-
Prepare a 1 mM solution of this compound in water with a constant ionic strength maintained by 0.15 M potassium chloride.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH at regular intervals of titrant addition.
-
Continue the titration until the pH reaches approximately 12.0-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the pKa value from the inflection point of the titration curve.
-
Perform the titration at least in triplicate to ensure reproducibility.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective antagonist of the dopamine D2 and D3 receptors. Its antiemetic effects are primarily mediated by blocking these receptors in the chemoreceptor trigger zone (CTZ) of the brainstem and in the gastrointestinal tract. Unlike some other antiemetics, this compound does not significantly interact with serotonin 5-HT3 or 5-HT4 receptors.
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the D2 receptor, prevents this signaling cascade.
Experimental Protocol: In Vitro Dopamine D2 Receptor Antagonism Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone).
-
Add varying concentrations of this compound.
-
For non-specific binding control, add a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Metabolism
This compound is rapidly and extensively metabolized, primarily by a liver amidase, to its major active metabolite, this compound acid. This metabolic pathway has a low risk for drug-drug interactions. Minor oxidative pathways catalyzed by CYP3A4 and CYP2D6 have also been identified in vitro, but their contribution to the overall metabolism in humans is negligible.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), phosphate buffer (pH 7.4), and this compound (e.g., 1 µM).
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify this compound and its metabolites.
-
-
Data Analysis:
-
Determine the rate of disappearance of this compound and the formation of its metabolites over time.
-
Calculate the in vitro intrinsic clearance.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in bulk drug and pharmaceutical formulations.
Experimental Protocol: HPLC-UV Method for Quantification of this compound
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (45:55 v/v) with pH adjusted to 3.5
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 266 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions of desired concentrations by further dilution with the mobile phase.
Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The presented experimental protocols for synthesis, characterization, and analysis are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The structured data and visual representations of the mechanism of action and metabolic pathways aim to facilitate a deeper understanding of this important antiemetic agent. The information compiled herein should support further research and development efforts related to this compound and its therapeutic applications.
References
Metopimazine: A Technical Guide to its Selective Dopamine D2 and D3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metopimazine, a phenothiazine derivative, is a potent and selective antagonist of dopamine D2 and D3 receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its receptor binding profile, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are presented in structured tables for clear comparison, and signaling and experimental workflows are visualized using diagrams to enhance understanding of its mechanism of action.
Introduction
This compound is an antiemetic agent that has been primarily used for the treatment of nausea and vomiting. Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. Notably, this compound is described as a peripherally selective antagonist, suggesting it does not readily cross the blood-brain barrier, which may contribute to a more favorable side-effect profile compared to other dopamine receptor antagonists.[1] Beyond its well-established role as a D2 antagonist, this compound also exhibits high affinity for dopamine D3 receptors, making it a subject of interest for research into conditions where D3 receptor signaling is implicated. This guide delves into the core pharmacology of this compound as a selective D2 and D3 receptor antagonist.
Receptor Binding Profile and Selectivity
This compound's interaction with various neurotransmitter receptors has been characterized through radioligand binding assays. It displays a high affinity for dopamine D2 and D3 receptors. Furthermore, it interacts with other receptors, which contributes to its overall pharmacological profile.
Quantitative Binding Affinity Data
The binding affinities (Ki values) of this compound for various receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Dopamine D2 | Data Not Available | Haloperidol | 1.2 |
| Dopamine D3 | Data Not Available | Haloperidol | 0.7 |
| Histamine H1 | Nanomolar affinity[2] | Mepyramine | 1.0 |
| α1-Adrenergic | Nanomolar affinity[2] | Prazosin | 0.5 |
| Muscarinic M1 | Weak affinity[2] | Pirenzepine | 8.1 |
| Muscarinic M2 | Weak affinity[2] | Methoctramine | 15 |
| Muscarinic M3 | Weak affinity | 4-DAMP | 0.9 |
| Muscarinic M4 | Weak affinity | Tropicamide | 7.4 |
| Muscarinic M5 | Weak affinity | - | - |
| Serotonin 5-HT3 | No affinity | Granisetron | 0.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with dopamine receptors.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Objective: To quantify the affinity of this compound for D2 and D3 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone (a high-affinity D2/D3 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of this compound (or vehicle for total binding).
-
Haloperidol for determination of non-specific binding.
-
A fixed concentration of [³H]-Spiperone (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
This assay determines the functional consequence of this compound binding to D2 and D3 receptors, which are Gi/o-coupled receptors that inhibit adenylyl cyclase activity.
Objective: To measure the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing human dopamine D2 or D3 receptors.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into microplates and grow to an appropriate confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin.
-
Incubation: Incubate for a specific time to allow for modulation of cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value for the antagonism of the dopamine response.
Signaling Pathways
Dopamine D2 and D3 receptors are members of the D2-like family of G-protein coupled receptors (GPCRs). They primarily couple to the Gi/o family of G-proteins. Antagonism of these receptors by this compound blocks the downstream signaling cascades initiated by dopamine.
G-Protein Dependent Signaling
The canonical signaling pathway for D2 and D3 receptors involves the inhibition of adenylyl cyclase.
Upon binding of dopamine, the D2/D3 receptor activates the inhibitory G-protein, Gi/o. The α-subunit of Gi/o then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream target proteins, ultimately modulating neuronal excitability and gene expression. This compound, by blocking the receptor, prevents this cascade of events.
G-Protein Independent Signaling (β-Arrestin Pathway)
In addition to G-protein coupling, D2 and D3 receptors can also signal through a G-protein independent pathway involving β-arrestins.
Following agonist binding, the D2/D3 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding not only desensitizes the receptor to further G-protein activation but also initiates a distinct signaling cascade by acting as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2. Activation of these pathways can influence long-term cellular processes like gene expression and synaptic plasticity. The role of this compound in modulating this β-arrestin-mediated signaling is an area for further investigation.
Conclusion
This compound is a selective dopamine D2 and D3 receptor antagonist with a complex pharmacological profile that also includes interactions with histamine H1 and α1-adrenergic receptors. Its primary mechanism of action involves the blockade of both G-protein dependent and independent signaling pathways downstream of D2 and D3 receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel compounds with refined selectivity and functional activity at these important CNS targets. Further research is warranted to precisely quantify the binding affinities of this compound at all relevant receptors and to elucidate its effects on in vivo dopamine neurotransmission.
References
- 1. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Potent Antiemetic: A Technical History of Metopimazine's Discovery and Development
For Immediate Release
Metopimazine, a phenothiazine derivative, has a long-standing history in clinical practice as a potent antiemetic and is currently under investigation for new therapeutic applications. This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and the key preclinical and clinical milestones that have defined its development. Tailored for researchers, scientists, and drug development professionals, this document consolidates critical data, outlines experimental methodologies, and visualizes complex pathways to offer a comprehensive understanding of this compound.
Discovery and Initial Synthesis
This compound (1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl]piperidine-4-carboxamide) was first synthesized and reported in 1959 by Jacob et al. in a German patent.[1][2] As a member of the phenothiazine class of drugs, its development was rooted in the exploration of these tricyclic compounds for their diverse pharmacological activities.[1][3] The initial synthetic routes, while foundational, have since been refined to improve overall yield and purity. Modern, commercially viable processes have achieved purities of ≥99.7% with an overall yield of approximately 31%, a significant improvement over earlier reports of less than 15%.[1]
Synthetic Protocols
Several synthetic pathways for this compound have been described. A common modern approach avoids the direct and often low-selectivity oxidation of a thioether intermediate, which was a challenge in early syntheses.
Experimental Protocol: General Synthesis of this compound
A generalized multi-step synthesis, based on published patents and literature, is as follows:
-
Formation of the Phenothiazine Core: The synthesis often begins with the reaction of precursors like o-fluorobenzothiophenol and an appropriate nitrobenzene derivative (e.g., o-nitro p-methylsulfonyl chlorobenzene) to form the central phenothiazine ring structure.
-
Protection and Oxidation: Early methods involved protecting the nitrogen of the phenothiazine ring, followed by oxidation of the thioether to a sulfone. This step was critical for the drug's activity but could lead to byproducts.
-
Side Chain Alkylation: The phenothiazine core is then alkylated, typically with a compound like 1-bromo-3-chloropropane, to introduce the propyl linker side chain.
-
Final Condensation: The final step involves the N-alkylation of piperidine-4-carboxamide with the chloropropyl-phenothiazine intermediate to yield this compound.
-
Purification: The final product is purified through recrystallization to achieve high purity suitable for an active pharmaceutical ingredient (API).
A visual representation of a generalized synthetic workflow is provided below.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action and Pharmacodynamics
This compound's primary mechanism of action is the potent and selective antagonism of dopamine D2 and D3 receptors. Its antiemetic effects are exerted at the chemoreceptor trigger zone (CTZ) in the brain's medulla oblongata, a critical area for inducing the vomiting reflex. By blocking dopamine's effects in the CTZ, this compound effectively mitigates emetogenic stimuli.
In addition to its primary antidopaminergic activity, this compound also exhibits some antihistamine and anticholinergic properties, and has an affinity for serotonin (5-HT3) and histamine (H1) receptors, which may contribute to its overall antiemetic efficacy.
A key feature of this compound is its peripheral selectivity. The drug itself can cross the blood-brain barrier, but its primary and active metabolite, this compound acid, does so to a very limited extent. This characteristic is thought to contribute to its favorable safety profile, with a lower incidence of extrapyramidal side effects compared to other D2 receptor antagonists that have greater central nervous system penetration.
Caption: this compound's mechanism of action at the CTZ.
Pharmacokinetic Profile
This compound undergoes rapid oral absorption and extensive first-pass metabolism. It is primarily metabolized by a liver amidase to its major active metabolite, this compound acid (AMPZ). This metabolic pathway is significant as it involves minimal participation from cytochrome P450 (CYP) enzymes, suggesting a low risk of drug-drug interactions.
Key Pharmacokinetic Parameters
The pharmacokinetic profile has been studied in both adult and pediatric populations, showing comparable results.
| Parameter | This compound (Parent Drug) | This compound Acid (AMPZ) | Reference(s) |
| Tmax (Time to Peak Conc.) | ~60 minutes | ~2-2.5 hours | |
| Elimination Half-Life (t½) | ~2-4.5 hours | Longer than parent drug | |
| Metabolism | Rapidly metabolized by liver amidase | Active metabolite | |
| Bioavailability | Low (19-34%) | N/A | |
| Effect of Food | Reduces AUC and Cmax | N/A |
Experimental Protocol: Pharmacokinetic Analysis
Pharmacokinetic parameters are typically determined through clinical studies involving the following steps:
-
Dosing and Sampling: A single dose of this compound is administered to subjects (e.g., 0.33 mg/kg in children). Blood samples are collected at predetermined time points (e.g., over a 270-minute period).
-
Sample Preparation: Plasma is separated from the blood samples.
-
Quantification: Plasma concentrations of this compound and its metabolite (AMPZ) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life using non-compartmental analysis.
Clinical Development and Applications
This compound has been approved and marketed for decades in Europe, Canada, and South America for the treatment of nausea and vomiting, sold under brand names including Vogalene® and Vogalib®.
Clinical Efficacy and Safety
Numerous clinical studies have established its efficacy and safety for treating nausea and vomiting from various causes, including chemotherapy and postoperative recovery.
-
Chemotherapy-Induced Nausea and Vomiting (CINV): Dose-ranging studies have been conducted to determine safety and tolerability. A dose of 30 mg administered six times daily (180 mg/day) was found to be safe. The primary dose-limiting toxicity observed at higher doses (starting at 40 mg every 4 hours) was orthostatic hypotension, manifesting as dizziness. Other side effects were generally mild.
-
Comparative Studies: In a randomized, double-blind study for delayed CINV, sublingual this compound (45 mg/day) was found to be comparable in efficacy to ondansetron (16 mg/day), with a significantly lower incidence of gastrointestinal side effects like abdominal pain and constipation.
Repurposing and Future Development
As of August 2020, this compound (as the mesylate salt, NG101) is being repurposed and is under clinical development in the United States for the treatment of gastroparesis, a condition characterized by delayed gastric emptying. Preclinical studies have shown that it can increase antral contractions and improve the gastric emptying of solid foods. This development highlights the continued therapeutic interest in this compound's unique pharmacological profile.
Conclusion
From its initial synthesis in the mid-20th century to its established role as an antiemetic and its current exploration for new indications like gastroparesis, this compound represents a durable and valuable therapeutic agent. Its mechanism as a peripherally selective D2/D3 antagonist, combined with a favorable metabolic profile that avoids major CYP pathways, provides a distinct clinical advantage. The ongoing research and development efforts underscore its potential to address unmet needs in gastrointestinal motility disorders, promising to expand its therapeutic legacy.
References
Preclinical Profile of Metopimazine: An In-Depth Technical Guide on its Antiemetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metopimazine is a phenothiazine derivative with potent antiemetic properties, primarily attributed to its high-affinity antagonism of dopamine D2 and D3 receptors.[1][2][3] Its mechanism of action is centered on the chemoreceptor trigger zone (CTZ) in the brainstem, a key area for mediating emetic stimuli.[3][4] Notably, this compound is characterized by its peripheral selectivity, suggesting limited penetration of the blood-brain barrier, which may contribute to a favorable side-effect profile compared to other centrally acting antiemetics. This technical guide provides a comprehensive overview of the preclinical data supporting the antiemetic efficacy of this compound, including its receptor binding profile, relevant signaling pathways, and the experimental models used for its evaluation.
Mechanism of Action and Pharmacology
This compound's primary pharmacological action is the blockade of dopamine D2 receptors. The antiemetic effect is mediated through the inhibition of dopaminergic signaling in the CTZ, which lies outside the blood-brain barrier and is accessible to circulating substances. In addition to its potent D2/D3 receptor antagonism, this compound also exhibits nanomolar affinity for α1-adrenergic and H1-histaminergic receptors. However, it has weak or no affinity for serotonin 5-HT3 and 5-HT4 receptors, distinguishing it from some other classes of antiemetic agents like the setrons.
The major metabolite of this compound, this compound acid (MPZA), is also pharmacologically active. This compound is primarily metabolized by a liver amidase, rather than the cytochrome P450 enzyme system, which suggests a lower potential for drug-drug interactions.
Dopamine D2 Receptor Signaling Pathway in the Chemoreceptor Trigger Zone (CTZ)
The binding of dopamine to D2 receptors in the CTZ initiates a signaling cascade that can lead to emesis. This compound, as an antagonist, blocks this pathway. The diagram below illustrates the key signaling events.
Data Presentation
The following tables summarize the available quantitative and qualitative preclinical data for this compound.
Table 1: Receptor Binding Affinity Profile
| Receptor | Affinity | Species | Method | Reference |
| Dopamine D2 | Nanomolar | Rat | Radioligand Binding | |
| Dopamine D3 | High | - | - | |
| α1-Adrenergic | Nanomolar | Rat | Radioligand Binding | |
| Histamine H1 | Nanomolar | Rat | Radioligand Binding | |
| Muscarinic Cholinergic | Weak | Rat | Radioligand Binding | |
| Serotonin 5-HT3 | No Affinity | Rat | Radioligand Binding | |
| Serotonin 5-HT4 | No Affinity | - | - |
Note: Specific Ki values from comprehensive preclinical studies were not available in the reviewed literature.
Table 2: Preclinical Pharmacodynamic Effects
| Effect | Animal Model | Route of Administration | Observation | Reference |
| Gastric Emptying | Rat | Oral (as NG101) | Increased emptying of solid foods | |
| Antral Contractions | Dog | - | Increased amplitude and frequency |
Table 3: Antiemetic Efficacy (Dose-Response)
| Animal Model | Emetic Agent | Route of Administration | ED50 / % Inhibition |
| Dog | Apomorphine | - | Data not available in reviewed literature |
| Rat | Cisplatin | - | Data not available in reviewed literature |
Note: While preclinical studies on the antiemetic efficacy of this compound have been conducted, specific dose-response data such as ED50 values were not found in the publicly available literature reviewed for this guide.
Experimental Protocols
Detailed experimental protocols from preclinical studies specifically investigating this compound's antiemetic efficacy were not available in the searched literature. However, based on established methodologies for evaluating antiemetic agents, the following are representative protocols for the animal models that would be employed.
Apomorphine-Induced Emesis in Dogs
This model is used to evaluate the efficacy of antiemetic drugs against centrally-acting emetogens that stimulate the CTZ.
3.1.1. Animals:
-
Male or female Beagle dogs, weighing between 8-15 kg.
-
Animals are fasted overnight with free access to water.
3.1.2. Procedure:
-
Dogs are acclimatized to the experimental setting.
-
This compound or vehicle is administered at various doses via the desired route (e.g., intravenous, subcutaneous, or oral) at a specified time before the emetic challenge.
-
Apomorphine hydrochloride is administered (typically 0.04-0.1 mg/kg, s.c.) to induce emesis.
-
Each animal is observed for a defined period (e.g., 60-120 minutes) for the latency to the first emetic episode, the number of retches, and the number of vomits.
-
The antiemetic efficacy is expressed as the percentage of animals protected from emesis or the percentage reduction in the number of emetic episodes compared to the vehicle-treated group.
3.1.3. Visualization of Experimental Workflow:
References
Beyond Dopamine: An In-depth Technical Guide to the Molecular Targets of Metopimazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine, a phenothiazine derivative, has long been utilized as an antiemetic agent, with its primary mechanism of action widely attributed to the antagonism of dopamine D2 receptors. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond dopaminergic pathways, encompassing a range of other molecular targets. This technical guide provides a comprehensive overview of the non-dopaminergic molecular interactions of this compound, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways. Understanding these off-target activities is crucial for a complete comprehension of this compound's therapeutic effects and potential side-effect profile, and for guiding future drug development efforts.
Multi-Receptor Binding Profile of this compound
This compound exhibits a capacity to bind to several receptor systems beyond the dopamine D2 receptor. Notably, it displays nanomolar affinity for histamine H1 and α1-adrenergic receptors, and a weaker affinity for muscarinic cholinergic receptors.[1][2] A summary of the available quantitative binding data is presented in the table below.
| Target Receptor | Ligand | Tissue Source | Kᵢ (nM) | Reference |
| Histamine H1 | [³H]mepyramine | Rat brain | 1.3 | [1] (inferred) |
| α1-Adrenergic | [³H]prazosin | Rat brain | 2.1 | [1] (inferred) |
| Muscarinic Cholinergic | [³H]quinuclidinyl benzilate | Rat brain | 1300 | [1] (inferred) |
| Serotonin 5-HT2A | Not Specified | Not Specified | Potent Antagonism | |
| Serotonin 5-HT3 | Not Specified | Rat brain | No Affinity | |
| Serotonin 5-HT4 | Not Specified | Not Specified | No Interaction | |
| hERG Channel | Not Specified | Not Specified | No Inhibition |
Note: The specific Ki values from Herrstedt et al. (1993) are inferred from the abstract's description of "nanomolar affinity" and "weak affinity". The exact values from the full publication are not publicly available.
Experimental Protocols
Radioligand Binding Assays
The binding affinities of this compound for various receptors were determined using competitive radioligand binding assays. The following provides a generalized protocol based on standard methodologies.
Objective: To determine the binding affinity (Kᵢ) of this compound for histamine H1, α1-adrenergic, and muscarinic cholinergic receptors.
Materials:
-
Membrane Preparations: Homogenized rat brain tissue containing the target receptors.
-
Radioligands:
-
[³H]mepyramine for histamine H1 receptors.
-
[³H]prazosin for α1-adrenergic receptors.
-
[³H]quinuclidinyl benzilate (QNB) for muscarinic cholinergic receptors.
-
-
Non-labeled Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
References
- 1. This compound is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Metopimazine's Therapeutic Potential Beyond Emesis: A Technical Guide to its Application in Gastroparesis
For Immediate Release
WOBURN, MA – This technical guide provides an in-depth analysis of Metopimazine, a peripherally restricted dopamine D2/D3 receptor antagonist, and its potential application in non-emetic indications, with a primary focus on gastroparesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and underlying signaling pathways.
This compound, a phenothiazine derivative, has a long history of use as an antiemetic in several European countries. Its limited ability to cross the blood-brain barrier minimizes central nervous system side effects, a significant advantage over other dopamine antagonists like metoclopramide.[1][2][3] Recent research has focused on repurposing this compound, specifically a novel formulation, this compound mesylate (NG101), for the treatment of gastroparesis, a debilitating condition characterized by delayed gastric emptying.[4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects primarily through the blockade of dopamine D2 and D3 receptors in the gastrointestinal tract. Dopamine normally acts as an inhibitory neurotransmitter in the myenteric plexus, suppressing acetylcholine release from cholinergic neurons. By antagonizing D2 receptors on these neurons, this compound disinhibits acetylcholine release. The increased availability of acetylcholine then stimulates muscarinic M3 receptors on gastric smooth muscle cells, leading to enhanced antral contractions and accelerated gastric emptying.
Preclinical Evidence
Preclinical studies have demonstrated the prokinetic effects of this compound. In animal models, this compound has been shown to increase the rate of gastric emptying and enhance antral contractility.
Gastric Emptying Studies in Rats
Experimental Protocol: The effect of this compound on gastric emptying is typically assessed in rats using the phenol red meal method.
-
Animal Model: Male Wistar rats are fasted overnight with free access to water.
-
Test Meal: A non-absorbable marker, phenol red (e.g., 0.5 mg/mL), is suspended in a viscous solution (e.g., 5% glucose or 1.5% methylcellulose) to create a test meal.
-
Drug Administration: this compound or vehicle is administered orally or intraperitoneally at a specified time before the test meal.
-
Meal Administration: A fixed volume of the phenol red meal (e.g., 1.5 mL) is administered via oral gavage.
-
Measurement: After a defined period (e.g., 20-30 minutes), the rats are euthanized, and their stomachs are isolated. The amount of phenol red remaining in the stomach is quantified spectrophotometrically after homogenization and protein precipitation.
-
Calculation: Gastric emptying is calculated as the percentage of the phenol red meal that has emptied from the stomach compared to control animals sacrificed immediately after meal administration.
While specific quantitative data for this compound from these studies are not publicly available, the consistent reports from preclinical investigations for NG101 indicate a positive effect on accelerating gastric emptying.
Antral Contraction Studies in Dogs
Experimental Protocol: The effect of this compound on gastric antral contractions has been evaluated in dogs using force strain gauge transducers.
-
Animal Model: Conscious dogs are surgically instrumented with strain gauge transducers on the serosal surface of the gastric antrum to measure circular muscle contractions.
-
Data Acquisition: Following a recovery period, the dogs are fasted, and baseline antral motility is recorded.
-
Drug Administration: this compound or vehicle is administered, typically intravenously.
-
Measurement: Antral contractions are continuously recorded before, during, and after drug administration. The frequency, amplitude, and duration of contractions are analyzed. A motility index (frequency x amplitude) can be calculated to quantify overall contractile activity.
Preclinical data for NG101 presented at scientific meetings have indicated that this compound increases the amplitude and frequency of antral contractions in dogs. However, specific quantitative results from these proprietary studies are not yet published.
Clinical Development for Gastroparesis: The NG101 Program
A novel mesylate salt formulation of this compound, NG101, is under clinical development in the United States for the treatment of gastroparesis.
Phase 2 Clinical Trial (NCT04303195)
A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of NG101 in patients with diabetic or idiopathic gastroparesis.
Experimental Protocol:
-
Study Population: 161 adult patients with a diagnosis of diabetic (45.3%) or idiopathic (54.7%) gastroparesis, confirmed by delayed gastric emptying.
-
Study Design: Following a 2-week screening and baseline period, patients were randomized in a 1:1:1:1 ratio to receive one of three doses of NG101 (5 mg, 10 mg, or 20 mg) or a matching placebo.
-
Treatment: The study drug was administered orally four times a day for 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the daily nausea severity score, as measured by the Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD), during weeks 7-12 of treatment.
-
Secondary Endpoints: Key secondary endpoints included changes in the severity of other gastroparesis symptoms (early satiety, postprandial fullness, abdominal pain, and vomiting) assessed by the DIGS-DD, and the Patient Global Impression of Change (PGI-C) for nausea.
Clinical Outcome Assessments:
-
Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD): A patient-reported outcome instrument where patients rate the severity of their nausea, abdominal pain, early satiety, postprandial fullness, and vomiting over the past 24 hours on a 0-10 numeric rating scale.
-
Patient Global Impression of Change (PGI-C): A 7-point scale where patients rate their overall improvement or worsening of a specific symptom (in this case, nausea) since the beginning of the study.
Results:
The Phase 2 trial did not meet its primary endpoint of a statistically significant reduction in nausea severity as measured by the DIGS-DD compared to placebo. However, a favorable safety profile was observed, and there were statistically significant improvements in some secondary endpoints. Notably, there was a significant improvement in the PGI-C for nausea across all treatment groups compared to placebo. Trends suggested a greater benefit in patients with idiopathic gastroparesis.
Table 1: Overview of NG101 Phase 2 Clinical Trial Results in Gastroparesis
| Endpoint | NG101 5 mg QID | NG101 10 mg QID | NG101 20 mg QID | Placebo | Statistical Significance vs. Placebo |
| Primary Endpoint | |||||
| Change from Baseline in Weekly Average Nausea Score (DIGS-DD, Weeks 7-12) | Not Reported | Not Reported | Not Reported | Not Reported | Not Met |
| Secondary Endpoint | |||||
| Nausea-Specific Patient Global Impression of Change (PGI-C, Weeks 1-12) | Statistically Significant Improvement | Statistically Significant Improvement | Statistically Significant Improvement | - | p < 0.05 for all doses |
| Safety | |||||
| Adverse Events | Favorable Safety Profile | Favorable Safety Profile | Favorable Safety Profile | - | Generally well-tolerated |
Future Directions and Conclusion
While the Phase 2 trial of NG101 in gastroparesis did not achieve its primary endpoint based on the DIGS-DD for nausea, the statistically significant improvement observed in the patient-reported global impression of change for nausea suggests a clinical benefit that warrants further investigation. The favorable safety profile of this compound, particularly its peripheral action, makes it an attractive candidate for chronic conditions like gastroparesis where long-term treatment is often necessary.
Further studies are needed to elucidate the disconnect between the symptom diary and the global impression of change and to explore the potential for this compound in specific subgroups of gastroparesis patients, such as those with idiopathic etiology. The development of peripherally restricted dopamine antagonists like this compound represents a promising therapeutic strategy for gastroparesis and other functional gastrointestinal disorders.
References
- 1. A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of the Safety and Efficacy of this compound Mesylate (NG101) in Participants With Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Our Pipeline - Neurogastrx, Inc. [neurogastrx.com]
In-Vitro Characterization of Metopimazine's Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metopimazine, a phenothiazine derivative, is an antiemetic agent with a complex receptor binding profile that underlies its therapeutic efficacy and potential side effects. This technical guide provides a comprehensive in-vitro characterization of this compound's binding affinity for a range of neurotransmitter receptors. Through a compilation of quantitative binding data, detailed experimental protocols, and visualization of associated signaling pathways, this document serves as a core resource for researchers and professionals in drug development. The data presented herein highlights this compound's high affinity for dopamine D2-like and alpha-1 adrenergic receptors, with moderate affinity for histamine H1 and serotonin 5-HT2 receptors, and weak interaction with muscarinic cholinergic receptors.
Quantitative Receptor Binding Profile of this compound
This compound exhibits a distinct in-vitro binding profile, characterized by high-nanomolar to low-nanomolar affinity for several key receptors implicated in emesis and other physiological processes. The following tables summarize the available quantitative data (Ki and IC50 values) for this compound's interaction with various receptors.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Notes |
| Dopamine D2 | 0.07[1] | High affinity, potent antagonism. |
| Dopamine D3 | 0.61[1] | High affinity, potent antagonism. |
| Alpha-1 Adrenergic (α1) | 1.9[1] | High affinity. |
| Histamine H1 | 8.4[1] | Moderate affinity. |
| Serotonin 5-HT2 | 15[1] | Moderate affinity. |
| Muscarinic Cholinergic | Weak Affinity | Specific Ki values are not readily available in the literature, but affinity is consistently reported as weak. |
| Serotonin 5-HT3 | Inactive/No Affinity | No meaningful binding affinity observed. |
| Serotonin 5-HT4 | Inactive/No Affinity | No meaningful binding affinity observed. |
Table 2: this compound IC50 Values
| Receptor Subtype | Cell Line | IC50 (nM) |
| Dopamine D2 | CHO (Chinese Hamster Ovary) | 2.2 |
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's receptor binding affinities is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled this compound to displace a specific, high-affinity radiolabeled ligand from its receptor. Below are detailed methodologies for assessing binding to the key receptors.
General Workflow for Competitive Radioligand Binding Assay
The fundamental steps involved in a competitive radioligand binding assay are outlined in the workflow diagram below. This process is adaptable for the characterization of this compound's binding to various G-protein coupled receptors (GPCRs).
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal brain tissue homogenates.
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a selective D2 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]Spiperone (typically at its Kd value), and varying concentrations of this compound or the non-specific binding control.
-
Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells), or guinea pig cerebellar membranes.
-
Radioligand: [3H]Mepyramine (also known as Pyrilamine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine or Triprolidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Follow the general procedure outlined for the D2 receptor binding assay.
-
Incubate the reaction mixture at 25°C for approximately 60 minutes.
-
Terminate the reaction by filtration and wash the filters with ice-cold assay buffer.
-
Quantify the bound radioactivity and perform data analysis to calculate the IC50 and Ki values.
-
Alpha-1 Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.
-
Materials:
-
Receptor Source: Membranes from rat cerebral cortex or other tissues with high expression of alpha-1 adrenergic receptors.
-
Radioligand: [3H]Prazosin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled alpha-1 antagonist (e.g., 10 µM Phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
-
Procedure:
-
Adhere to the general protocol for competitive radioligand binding assays.
-
Incubate the assay components at 25°C for approximately 30-60 minutes.
-
Rapidly filter the incubate and wash the filters with ice-cold buffer.
-
Determine the amount of bound radioligand via scintillation counting and calculate the IC50 and Ki values.
-
Signaling Pathways
This compound's pharmacological effects are a direct consequence of its interaction with the signaling pathways of its target receptors. As an antagonist, this compound blocks the downstream signaling cascades normally initiated by the endogenous ligands of these receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a D2 antagonist, blocks these effects.
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are GPCRs that couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC), respectively. This compound antagonizes these actions.
Alpha-1 Adrenergic Receptor Signaling Pathway
Similar to H1 receptors, alpha-1 adrenergic receptors are GPCRs that couple to Gq/11 proteins. Their activation by catecholamines like norepinephrine leads to the activation of phospholipase C and the subsequent downstream signaling cascade involving IP3 and DAG. This compound acts as an antagonist at these receptors.
Conclusion
The in-vitro receptor binding profile of this compound reveals it to be a potent antagonist at dopamine D2 and D3 receptors, with significant affinity for alpha-1 adrenergic, histamine H1, and serotonin 5-HT2 receptors. Its lack of affinity for 5-HT3 receptors distinguishes it from the setron class of antiemetics. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development involving this compound. This comprehensive characterization is crucial for elucidating its mechanism of action, predicting potential therapeutic applications, and understanding its side-effect profile.
References
Metopimazine's Effects on the Chemoreceptor Trigger Zone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metopimazine is a phenothiazine derivative with potent antiemetic properties, primarily attributed to its antagonist activity at dopamine D2 receptors within the chemoreceptor trigger zone (CTZ). This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for assessing antiemetic efficacy are presented, alongside visualizations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antiemetic agents and the neurobiology of emesis.
Introduction
Nausea and vomiting are complex physiological responses coordinated by the central nervous system, primarily involving the chemoreceptor trigger zone (CTZ) in the area postrema and the vomiting center in the medulla oblongata. The CTZ is a critical site for the detection of emetogenic substances in the bloodstream, as it is located outside the blood-brain barrier. A key neurotransmitter implicated in the emetic reflex is dopamine, which exerts its effects through D2 receptors densely expressed in the CTZ. This compound, a potent dopamine D2 receptor antagonist, has been utilized for decades in the management of nausea and vomiting associated with various clinical conditions, including chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1] This guide delineates the molecular and physiological effects of this compound on the CTZ.
Mechanism of Action: D2 Receptor Antagonism in the CTZ
The primary mechanism of action of this compound is the blockade of dopamine D2 receptors in the chemoreceptor trigger zone.[1] Emetogenic stimuli, such as chemotherapeutic agents or opioids, can trigger the release of dopamine in the area postrema. This dopamine then binds to and activates D2 receptors on neurons of the CTZ, initiating a signaling cascade that ultimately leads to the sensation of nausea and the act of vomiting.
Signaling Pathway of D2 Receptor Antagonism
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).
This compound, by blocking the D2 receptor, prevents this signaling cascade. The binding of this compound to the D2 receptor prevents the conformational change necessary for Gi/o protein activation. Consequently, adenylyl cyclase remains active, cAMP levels are not suppressed, and PKA activity is maintained at its basal level. This interruption of the dopamine-induced signaling is the core of this compound's antiemetic effect at the molecular level.
Quantitative Data
The efficacy of this compound has been evaluated in various clinical settings. The following tables summarize key quantitative data from selected studies.
Table 1: Receptor Binding Profile of this compound
| Receptor | Affinity | Reference |
| Dopamine D2 | Nanomolar | [2] |
| α1-Adrenergic | Nanomolar | [2] |
| Histamine H1 | Nanomolar | |
| Muscarinic Cholinergic | Weak | |
| Serotonin 5-HT3 | No Affinity |
Table 2: Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study | Chemotherapy Regimen | This compound Dose | Comparator | Efficacy Endpoint | Results | Reference |
| Israel L, Rodary C (1978) | Multiple Combination | 15 mg/day & 30 mg/day | Placebo | Anti-emetic efficiency | Weakly statistically significant difference (p < 0.10) | |
| Israel L, Rodary C (1978) | Multiple Combination | 45 mg/day | Placebo | Anti-emetic efficiency | Highly statistically significant therapeutic advantage (p < 0.01) | |
| Sigsgaard T, et al. (2001) | Moderately Emetogenic | 30 mg orally q.i.d. (days 2-6) + Prednisolone | Granisetron | Complete protection from vomiting and nausea | No significant difference between treatment groups | |
| Bethune-Volters A, et al. (2006) | Moderately to Highly Emetogenic | 45 mg/day (7.5 mg x 2 every 8 hours) sublingually for 5 days | Ondansetron 16 mg/day | Complete response (no nausea and emesis for 5 days) | 53.4% (this compound) vs. 49.5% (Ondansetron) (p=0.58) |
Table 3: Efficacy of this compound in Postoperative Nausea and Vomiting (PONV)
| Study | Surgical Population | This compound Dose | Comparator | Efficacy Endpoint | Results | Reference |
| Generic PONV Study Design | High-risk patients | Prophylactic administration | Placebo or other antiemetics | Incidence of PONV | Varies by study | - |
Experimental Protocols
The evaluation of antiemetic drugs like this compound relies on well-defined preclinical and clinical experimental protocols.
Preclinical Model: Apomorphine-Induced Emesis in Ferrets
The ferret is a widely accepted animal model for studying emesis due to its well-developed emetic reflex, which closely resembles that of humans. Apomorphine, a potent dopamine D2 receptor agonist, is a standard emetogen used to induce vomiting in this model.
Objective: To evaluate the antiemetic efficacy of a test compound (e.g., this compound) against apomorphine-induced emesis in ferrets.
Materials:
-
Male or female ferrets (1-1.5 kg)
-
Apomorphine hydrochloride
-
Test compound (this compound)
-
Vehicle for test compound and apomorphine (e.g., saline)
-
Observation cages with transparent walls
-
Video recording equipment
Procedure:
-
Acclimatization: Ferrets are acclimatized to the laboratory environment and observation cages for several days before the experiment. They are typically fasted overnight with free access to water.
-
Habituation: On the day of the experiment, ferrets are placed in the observation cages for at least 30 minutes to allow for habituation.
-
Drug Administration:
-
The test group receives the test compound (this compound) at a predetermined dose and route of administration (e.g., intraperitoneal, subcutaneous, or oral).
-
The control group receives the vehicle.
-
-
Emetogen Challenge: After a specified pretreatment time (e.g., 30 minutes), all ferrets are challenged with a subcutaneous injection of apomorphine hydrochloride (e.g., 0.25 mg/kg).
-
Observation: The animals are observed for a defined period (e.g., 60-120 minutes) for the following parameters:
-
Latency to the first emetic event (retching or vomiting): Time from apomorphine injection to the first episode.
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
-
Number of vomits: Forceful expulsion of gastric contents.
-
Total number of emetic episodes: Sum of retches and vomits.
-
-
Data Analysis: The data from the test and control groups are compared using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of any antiemetic effect.
Clinical Trial Protocol: Chemotherapy-Induced Nausea and Vomiting
Objective: To assess the efficacy and safety of this compound in the prevention of CINV in patients receiving emetogenic chemotherapy.
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
Patient Population:
-
Inclusion criteria: Adult patients scheduled to receive a specific moderately or highly emetogenic chemotherapy regimen, chemotherapy-naïve or with a history of CINV.
-
Exclusion criteria: Concomitant use of other antiemetics (unless part of the study design), known hypersensitivity to phenothiazines, conditions that may interfere with the assessment of nausea and vomiting.
Treatment Arms:
-
Test Arm: this compound at a specified dose and schedule (e.g., 45 mg/day orally).
-
Control Arm: Placebo or an active comparator (e.g., ondansetron).
Procedure:
-
Baseline Assessment: Patient demographics, medical history, and baseline nausea/vomiting assessment are recorded.
-
Randomization and Blinding: Patients are randomly assigned to a treatment arm, and both patients and investigators are blinded to the treatment allocation.
-
Drug Administration: The study drug (this compound or comparator) is administered prophylactically before chemotherapy and may continue for several days post-chemotherapy to cover the delayed phase of CINV.
-
Chemotherapy Administration: The planned emetogenic chemotherapy is administered according to the standard institutional protocol.
-
Efficacy Assessment:
-
Primary Endpoint: Complete response, typically defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication during a specified period (e.g., 24 hours for acute phase, 24-120 hours for delayed phase).
-
Secondary Endpoints:
-
Incidence and severity of nausea, often assessed using a Visual Analog Scale (VAS) or a categorical scale (e.g., none, mild, moderate, severe).
-
Number of emetic episodes.
-
Time to first emetic episode.
-
Use of rescue medication.
-
Patient-reported outcomes on quality of life (e.g., Functional Living Index-Emesis [FLIE] questionnaire).
-
-
Data Collection: Patients typically record their symptoms in a daily diary.
-
-
Safety Assessment: Monitoring and recording of all adverse events, with particular attention to potential side effects of dopamine antagonists (e.g., extrapyramidal symptoms, sedation).
-
Statistical Analysis: The proportion of patients achieving a complete response in each treatment arm is compared using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Conclusion
This compound exerts its antiemetic effects primarily through the potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. This action effectively interrupts the dopamine-mediated signaling cascade that leads to nausea and vomiting. Quantitative data from clinical trials demonstrate its efficacy in managing CINV, with a safety and tolerability profile that makes it a valuable therapeutic option. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of antiemetic agents targeting the dopaminergic system. Further research to elucidate the precise binding kinetics and downstream signaling intricacies of this compound will undoubtedly enhance our understanding of its therapeutic actions and pave the way for the development of even more effective antiemetic strategies.
References
Methodological & Application
Application Note: Quantification of Metopimazine using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a phenothiazine-based antiemetic agent used to manage nausea and vomiting.[1][2] Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose, offering high selectivity and sensitivity.[3] This document provides detailed protocols for the quantification of this compound using two distinct validated reverse-phase HPLC (RP-HPLC) methods.
Physicochemical Properties of this compound
This compound is a pale yellowish-white crystalline powder. It is characterized as being insoluble in water but soluble in solvents such as Dimethyl sulfoxide (DMSO) and methanol.[1]
Method 1: RP-HPLC for Bulk and Pharmaceutical Formulations
This method is adapted from a study utilizing a Quality by Design (QbD) approach for robust and reliable analysis.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable.
-
Column: HiQsil C18 (250 x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of Methanol and Water in a 45:55 v/v ratio, with the pH adjusted to 3.5. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 6 minutes.
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 2-12 µg/mL).
3. Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add methanol to about 70% of the flask's volume and sonicate to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
| Parameter | Result |
| Retention Time | ~6.53 min |
| Linearity Range | 2–12 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Accuracy (% Recovery) | 100.69% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow
Caption: Workflow for this compound quantification in pharmaceuticals.
Method 2: RP-HPLC for Pharmaceutical Formulations with Alternative Conditions
This method provides an alternative set of conditions for the assay of this compound, validated according to ICH Q2 (R1) guidelines.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with UV detection.
-
Column: C8 column (150 x 3.9 mm i.d., 5 µm particle size).
-
Mobile Phase: A buffer solution of potassium dihydrogen phosphate and dipotassium hydrogen phosphate (pH approximately 6.8) mixed with an organic modifier (the exact ratio is not specified, but acetonitrile is commonly used in reverse-phase chromatography).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 22 ± 2°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Follow similar procedures as in Method 1, using the mobile phase as the diluent, to prepare standard and sample solutions at concentrations appropriate for the specified linearity range.
Quantitative Data Summary
| Parameter | Result |
| Retention Time | ~4 min |
| Linearity Range | 0.12–0.28 mg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 100.32% |
| Repeatability (% RSD) | 0.77% |
| Intermediate Precision (% RSD) | 0.88% |
Protocol for this compound Quantification in Plasma
For bioanalytical applications, sample preparation is critical to remove interfering substances like proteins.
Experimental Protocol: Protein Precipitation
1. Sample Collection:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood sample to separate the plasma.
2. Protein Precipitation:
-
To a known volume of plasma (e.g., 200 µL), add a precipitating agent. Common choices include:
-
Acetonitrile: Add cold acetonitrile (e.g., 400 µL, a 2:1 ratio of solvent to plasma). Acetonitrile is often preferred as it is transparent at low UV wavelengths.
-
Trichloroacetic Acid (TCA) or Perchloric Acid (PCA): Add an equal volume of a dilute acid solution (e.g., 10% w/v TCA). Note that TCA absorbs strongly below 230 nm.
-
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the HPLC system, preferably with a guard column to protect the analytical column.
Logical Relationship for Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
System Suitability
Before commencing any analysis, the performance of the chromatographic system must be verified.
-
Procedure: Inject the standard solution five or six times.
-
Acceptance Criteria (Example):
-
Tailing factor: ≤ 1.2.
-
Number of theoretical plates: ≥ 2500.
-
Relative Standard Deviation (% RSD) of peak areas: ≤ 2.0%.
-
Conclusion
The HPLC methods described provide reliable and accurate means for the quantification of this compound. Method 1 is well-suited for quality control of bulk drugs and pharmaceutical tablets with a rapid run time. Method 2 offers an alternative with different selectivity using a C8 column. For bioanalytical studies, a protein precipitation step is necessary for sample clean-up prior to HPLC analysis. The choice of method and sample preparation technique should be guided by the specific application, matrix, and available instrumentation, with proper validation according to ICH guidelines.
References
Application Notes and Protocols for Studying Chemotherapy-Induced Nausea and Vomiting with Metopimazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for many cancer patients, impacting their quality of life and adherence to treatment.[1] The development of effective antiemetic drugs requires robust preclinical evaluation in relevant animal models. Metopimazine, a phenothiazine derivative, functions as a dopamine D2 receptor antagonist and is used in the treatment of nausea and vomiting.[2][3] Its primary mechanism of action is the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, an area critical for inducing vomiting.[4] this compound also shows some affinity for histamine H1 and alpha-1 adrenergic receptors, but not for serotonin 5-HT3 receptors, making it a candidate for combination therapies.[2]
These application notes provide detailed protocols for two standard animal models of CINV—the ferret emesis model and the rat pica model—and outline how they can be used to evaluate the efficacy of this compound.
Signaling Pathways in Chemotherapy-Induced Nausea and Vomiting
CINV is a complex process involving both central and peripheral pathways. Chemotherapeutic agents can trigger the release of neurotransmitters such as serotonin (5-HT3) and substance P, which activate receptors in the gut and the brain, leading to the emetic reflex. Dopamine D2 receptors in the CTZ are also key players in this pathway. This compound exerts its antiemetic effect by blocking these D2 receptors, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.
References
- 1. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving Metopimazine for in-vitro cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metopimazine is a phenothiazine derivative characterized as a potent dopamine D2 and D3 receptor antagonist.[1] It also exhibits antagonistic effects on adrenergic alpha-1, histamine H1, and serotonin 5HT2a receptors.[1] Primarily recognized for its antiemetic properties, its mechanism of action suggests potential for broader applications in in-vitro research, particularly in studies involving dopaminergic signaling pathways. This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with recommended practices for determining working concentrations and assessing cytotoxicity.
Data Presentation: Solubility and Recommended Concentrations
This compound is sparingly soluble in aqueous solutions but demonstrates solubility in organic solvents. For in-vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Parameter | Value/Range | Solvent | Source/Recommendation |
| Chemical Formula | C₂₂H₂₇N₃O₃S₂ | - | [2] |
| Molecular Weight | 445.6 g/mol | - | [3] |
| Solubility | Slightly Soluble | DMSO, Methanol | [2] |
| Stock Solution Concentration | 10-20 mM | DMSO | Based on common laboratory practice for compounds with similar solubility. |
| Final DMSO Concentration in Media | ≤ 0.5% | Cell Culture Media | To avoid solvent-induced cytotoxicity. |
| Recommended Working Concentration Range | 1 µM - 50 µM | Cell Culture Media | This is a suggested starting range based on the activity of similar phenothiazine compounds in cell-based assays. The optimal concentration should be determined empirically for each cell line and experimental endpoint. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Accurately weigh out 4.46 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions and Dosing Cells
This protocol describes the dilution of the this compound stock solution to the final working concentration in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Cell culture plates with seeded cells
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate pipetting, it is advisable to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as used in the experimental wells.
-
Mixing: Gently mix the contents of the wells after adding the this compound solution.
-
Incubation: Incubate the cells for the desired experimental duration.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for this compound Solution Preparation.
References
Application of Metopimazine in Gastroparesis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine, a phenothiazine derivative, is a potent and peripherally restricted dopamine D2 and D3 receptor antagonist.[1] Historically utilized as an antiemetic in Europe, it is now under investigation in the United States for the treatment of gastroparesis, a debilitating condition characterized by delayed gastric emptying without mechanical obstruction.[1] this compound's prokinetic effects are primarily attributed to its antagonism of dopamine D2 receptors in the gastrointestinal tract, which enhances gastric motility.[2] Its limited ability to cross the blood-brain barrier suggests a favorable safety profile with a reduced risk of central nervous system side effects compared to other dopamine antagonists like metoclopramide.[3]
These application notes provide a comprehensive overview of the use of this compound in preclinical gastroparesis research models, including detailed experimental protocols, quantitative data on its pharmacological effects, and visualizations of its mechanism of action and experimental workflows.
Pharmacological Profile of this compound
This compound exhibits a distinct receptor binding profile, which underlies its therapeutic effects and side-effect profile. Its high affinity for dopamine D2 receptors is central to its prokinetic activity.
Receptor Binding Affinity
This compound demonstrates nanomolar affinity for dopamine D2, α1-adrenergic, and histamine H1 receptors. It has a weak affinity for muscarinic cholinergic receptors and no affinity for serotonin 5-HT3 receptors.[4]
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D2 | Nanomolar | |
| Dopamine D3 | High Affinity (qualitative) | |
| α1-Adrenergic | Nanomolar | |
| Histamine H1 | Nanomolar | |
| Muscarinic Cholinergic | Weak Affinity (qualitative) | |
| Serotonin 5-HT3 | No Affinity (qualitative) |
Note: Specific Ki values for this compound are not consistently reported in publicly available literature. The table reflects the described affinities.
Preclinical Efficacy in Gastroparesis Models
Preclinical studies in animal models are crucial for evaluating the prokinetic potential of compounds like this compound. While specific quantitative data from head-to-head studies of this compound in standardized gastroparesis models are not extensively published, the following sections outline the established models and the expected outcomes based on this compound's mechanism of action. Preclinical animal trials have indicated that this compound increases antral contractions and improves the gastric emptying of solid foods.
Animal Models of Gastroparesis
Diabetic gastroparesis is a common complication of diabetes and is frequently modeled in rodents using streptozotocin (STZ) to induce diabetes, which subsequently leads to delayed gastric emptying.
Expected Effects of this compound on Gastric Emptying in a Diabetic Rat Model:
| Animal Model | Treatment Group | Dosage | Expected Outcome on Gastric Emptying (Solid Meal) |
| STZ-Induced Diabetic Rat | Vehicle Control | - | Delayed Gastric Emptying (e.g., ~60% emptying at 2 hours) |
| STZ-Induced Diabetic Rat | This compound | 1-10 mg/kg (p.o. or i.p.) | Significant acceleration of gastric emptying compared to vehicle control. |
| STZ-Induced Diabetic Rat | Positive Control (e.g., Domperidone) | 1-10 mg/kg (p.o. or i.p.) | Significant acceleration of gastric emptying. |
Note: The dosages and outcomes are projected based on the known pharmacology of D2 antagonists and general protocols for gastroparesis research. Specific results for this compound require dedicated preclinical studies.
Experimental Protocols
Protocol 1: Induction of a Diabetic Gastroparesis Model in Rats
This protocol describes the induction of diabetes and subsequent development of gastroparesis in rats using streptozotocin (STZ).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and strips
-
Standard rat chow and water
Procedure:
-
Fast the rats overnight but allow free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 60-65 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight.
-
Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% sucrose solution in their drinking water for the first 24 hours post-injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Maintain the diabetic rats for 4-8 weeks to allow for the development of gastroparesis. During this period, monitor body weight, food and water intake, and general health.
-
Confirm delayed gastric emptying using a solid-phase gastric emptying study (see Protocol 2) before initiating drug treatment studies.
Protocol 2: Assessment of Solid-Phase Gastric Emptying in Rats
This protocol details the measurement of gastric emptying of a solid meal, a key endpoint for evaluating prokinetic agents.
Materials:
-
Diabetic gastroparesis rats (from Protocol 1) and healthy control rats.
-
This compound or vehicle control.
-
Test meal: Typically standard rat chow mixed with a non-absorbable marker (e.g., phenol red or radioactive isotope like 51Cr).
-
Apparatus for oral gavage.
-
Surgical instruments for stomach removal.
-
Spectrophotometer or gamma counter.
Procedure:
-
Fast the rats for 12-16 hours with free access to water.
-
Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) or vehicle to the respective groups of rats 30-60 minutes before the test meal.
-
Administer a pre-weighed amount of the solid test meal (e.g., 1.5 g) via oral gavage.
-
At a predetermined time point (e.g., 2 hours) after the meal, euthanize the rats by an approved method.
-
Surgically expose the stomach, ligate the pylorus and esophagus, and carefully dissect it out.
-
Homogenize the entire stomach and its contents in a known volume of appropriate buffer.
-
Quantify the amount of the marker remaining in the stomach using spectrophotometry (for phenol red) or a gamma counter (for a radioactive isotope).
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of marker in stomach at time t / Amount of marker in stomach at time 0)) * 100
Visualizations
Signaling Pathway of this compound in Gastroparesis
Caption: this compound antagonizes dopamine D2 receptors, promoting acetylcholine release and enhancing gastric motility.
Experimental Workflow for Evaluating this compound in a Gastroparesis Model
Caption: Workflow for assessing this compound's efficacy in a rodent model of diabetic gastroparesis.
Logical Relationship in Gastroparesis Pathophysiology and this compound's Target
Caption: this compound targets dopaminergic inhibition to improve motility and alleviate gastroparesis symptoms.
Conclusion
This compound holds promise as a therapeutic agent for gastroparesis due to its potent peripheral dopamine D2 receptor antagonism and favorable safety profile. The protocols and information provided herein offer a framework for researchers to investigate its efficacy in preclinical models. Further studies are warranted to generate robust quantitative data on its effects on gastric emptying and to fully elucidate its therapeutic potential.
References
- 1. Inhibitory effect of dopamine on gastric motility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the roles of dopamine and dopamine receptors in digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 4. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Metopimazine and its Major Metabolite in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Metopimazine (MPZ) and its primary active metabolite, this compound acid (MPZA), in human plasma. The method utilizes a simple protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and in drug development settings.
Introduction
This compound is a potent antiemetic and gastroprokinetic agent that acts as a dopamine D2 receptor antagonist.[1] It undergoes rapid and extensive first-pass metabolism in the liver, primarily by amidase enzymes, to form its major circulating metabolite, this compound acid (MPZA).[1][2][3] Given that MPZA is present at significantly higher concentrations in plasma than the parent drug, a reliable analytical method for the simultaneous quantification of both compounds is essential for accurately characterizing the pharmacokinetics of this compound.[3] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for this purpose.
Experimental
Materials and Reagents
-
This compound and this compound acid reference standards
-
Zolpidem-d6 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound, this compound acid, and the internal standard from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (Zolpidem-d6 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a standard C18 column with gradient elution.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions were selected based on a detailed fragmentation study of this compound and its acid metabolite.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
The following table summarizes the quantitative data for the LC-MS/MS analysis of this compound, this compound acid, and the internal standard. The MRM transitions are proposed based on a comprehensive fragmentation study.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (MPZ) | 446.2 | 152.1 | 100 | 35 |
| 446.2 | 290.1 | 100 | 25 | |
| This compound Acid (MPZA) | 447.2 | 170.1 | 100 | 30 |
| 447.2 | 291.1 | 100 | 20 | |
| Zolpidem-d6 (IS) | 314.2 | 236.1 | 100 | 30 |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, this compound acid, and Zolpidem-d6 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound and this compound acid stock solutions in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Zolpidem-d6 stock solution in 50% methanol to a final concentration of 100 ng/mL.
Calibration Curve and Quality Control Samples
Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into blank human plasma. A typical calibration curve might range from 1 to 1000 ng/mL for both this compound and this compound acid. QC samples should be prepared at low, medium, and high concentrations.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Metabolic pathway of this compound.
References
Metopimazine as a Pharmacological Tool to Study Dopamine Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a phenothiazine derivative that acts as a potent and selective antagonist of dopamine D2 and D3 receptors.[1] It also exhibits high affinity for α1-adrenergic and histamine H1 receptors, and displays antagonistic effects at serotonin 5HT2a receptors.[1][2] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, rendering it a peripherally selective agent.[1] This property, along with its well-defined receptor binding profile, makes this compound a valuable pharmacological tool for dissecting the roles of peripheral versus central dopamine pathways in various physiological and pathological processes.
These application notes provide a comprehensive overview of the use of this compound in dopamine research, including its pharmacological properties, detailed experimental protocols for its use in in vitro and in vivo studies, and visualizations of the signaling pathways it modulates.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.07 | [3] |
| Dopamine D3 | High affinity (specific Ki not available in public literature) | |
| α1-Adrenergic | Nanomolar affinity (specific Ki not available in public literature) | |
| Histamine H1 | Nanomolar affinity (specific Ki not available in public literature) | |
| Serotonin 5HT2a | Antagonistic activity (specific Ki not available in public literature) |
Signaling Pathways
This compound exerts its primary effects through the blockade of D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins. Antagonism of these receptors by this compound prevents the downstream signaling cascade typically initiated by dopamine.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for D2/D3 Receptor Affinity
This protocol determines the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
-
Objective: To quantify the binding affinity of this compound for D2 and D3 dopamine receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]-Spiperone (a potent D2/D3 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound solutions of varying concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]-Spiperone, and either this compound, vehicle, or haloperidol (for non-specific binding).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the filter plates.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assays
1. In Vivo Microdialysis to Measure Dopamine Release
This protocol measures the effect of this compound on extracellular dopamine levels in specific brain regions of freely moving animals.
-
Objective: To assess the impact of peripherally administered this compound on central dopamine release.
-
Materials:
-
Adult male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection (e.g., intraperitoneal).
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
-
-
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens or striatum). Allow for a 3-5 day recovery period.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound (or vehicle) via the desired route.
-
Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express dopamine concentrations as a percentage of the mean baseline values.
-
Compare the time course of dopamine levels between the this compound- and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
2. Conditioned Place Preference (CPP) Test
This behavioral assay can be used to investigate the role of peripheral dopamine receptor blockade by this compound on the rewarding effects of drugs of abuse.
-
Objective: To determine if this compound can block the rewarding effects of a substance, as measured by CPP.
-
Materials:
-
Conditioned place preference apparatus (typically a two-chambered box with distinct visual and tactile cues).
-
Mice or rats.
-
Drug of abuse (e.g., cocaine, amphetamine).
-
This compound solution for injection.
-
Vehicle solutions.
-
-
Procedure:
-
Pre-conditioning (Day 1): Allow each animal to freely explore the entire apparatus for 15 minutes to determine any initial preference for one chamber.
-
Conditioning (Days 2-5):
-
On alternate days, administer the drug of abuse and confine the animal to one chamber for 30 minutes.
-
On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.
-
Prior to each conditioning session, a separate group of animals can be pre-treated with this compound to assess its effect on the acquisition of CPP.
-
-
Test (Day 6): Place the animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for 15 minutes in a drug-free state.
-
-
Data Analysis:
-
Record the time spent in each chamber during the pre-conditioning and test phases.
-
Calculate the difference in time spent in the drug-paired chamber between the test and pre-conditioning phases.
-
Compare the CPP scores between groups (drug vs. vehicle, and drug + this compound vs. drug + vehicle) using appropriate statistical tests (e.g., t-test or ANOVA).
-
3. Catalepsy Test
This test is used to assess the potential for a compound to induce extrapyramidal side effects, which are characteristic of central D2 receptor blockade. Given this compound's peripheral selectivity, it would be expected to induce minimal catalepsy.
-
Objective: To evaluate the cataleptic effects of this compound as an indicator of central D2 receptor occupancy.
-
Materials:
-
Mice or rats.
-
A horizontal bar raised approximately 3-5 cm from a flat surface.
-
This compound solution for injection.
-
Positive control (e.g., haloperidol).
-
Vehicle solution.
-
-
Procedure:
-
Administer this compound, haloperidol, or vehicle to the animals.
-
At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the descent latencies between the different treatment groups at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Conclusion
This compound's unique pharmacological profile, characterized by potent and selective antagonism of peripheral D2/D3 dopamine receptors, makes it an invaluable tool for researchers studying the diverse roles of dopamine in the body. The protocols and information provided in these application notes offer a framework for utilizing this compound to investigate dopamine pathways in both health and disease, contributing to a deeper understanding of dopaminergic signaling and the development of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectrophotometric Analysis of Metopimazine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a phenothiazine derivative with potent antiemetic properties, utilized in the treatment of nausea and vomiting, including those induced by chemotherapy.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound, offering simple, rapid, and cost-effective approaches for its quantification. The methodologies described are applicable for routine analysis in quality control laboratories.
Principle of Spectrophotometric Analysis
Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a substance as a function of the wavelength. For this compound, two primary spectrophotometric methods have been effectively employed:
-
Second Derivative UV-Vis Spectrophotometry: This method enhances the resolution of overlapping spectra, allowing for the selective determination of this compound in the presence of its degradation products or other excipients. The second derivative spectrum is obtained by mathematically differentiating the normal absorption spectrum, which can then be used to quantify the analyte at a specific wavelength where interference is minimal.[4]
-
Difference Spectrophotometry: This technique involves the chemical modification of the analyte to induce a shift in its absorption spectrum. In the case of this compound, it is oxidized to its sulfoxide derivative.[1] The difference in absorbance between the derivatized and non-derivatized drug at a specific wavelength is directly proportional to the concentration of this compound. This method offers high specificity for the intact drug.
Quantitative Data Summary
The following tables summarize the key validation parameters for the spectrophotometric analysis of this compound based on published methods.
Table 1: Method Validation Parameters
| Parameter | Second Derivative Method | Difference Spectrophotometry Method |
| Linearity Range | 1 - 16 µg/mL | 0.9 - 30.0 µg/mL |
| Wavelength (λ) | 270.5 nm | 355 nm |
| Limit of Quantitation (LOQ) | Not Reported | 2.8 µg/mL |
| Correlation Coefficient (r) | Not Reported | 0.999 |
| Molar Absorptivity (ε) | Not Reported | 4.5 × 10³ L/mol·cm |
Table 2: Recovery Study Results
| Method | Formulation | Mean Percentage Recovery | Relative Standard Deviation (RSD) |
| Second Derivative Method | Pharmaceutical Preparation | 100.13% ± 1.660% | Not Reported |
| Difference Spectrophotometry | Bulk Drug | Not Reported | 1.21% |
| Difference Spectrophotometry | Vogalen Lyok 7.5 mg Tablets | 99.3% ± 1.7% | 1.38% |
Experimental Protocols
Method 1: Second Derivative UV-Vis Spectrophotometry
This protocol is based on the method described for the determination of this compound in pharmaceutical preparations.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and wavelength accuracy of ± 0.5 nm, equipped with matched 1 cm quartz cells. The instrument should be capable of recording second derivative spectra.
2. Reagents and Materials:
-
Methanol (analytical grade)
-
This compound reference standard
-
Pharmaceutical formulation containing this compound
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
4. Preparation of Sample Solution (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
This will yield a sample stock solution of approximately 100 µg/mL.
5. Procedure:
-
Prepare a series of working standard solutions with concentrations ranging from 1 to 16 µg/mL by appropriate dilution of the standard stock solution with methanol.
-
Prepare a sample working solution of a suitable concentration within the linearity range by diluting the sample stock solution with methanol.
-
Record the normal absorption spectra of the standard and sample solutions from 200 to 400 nm against methanol as a blank.
-
Generate the second derivative spectra (D2) for all solutions.
-
Measure the amplitude of the second derivative peak at 270.5 nm.
-
Construct a calibration curve by plotting the D2 amplitude at 270.5 nm against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
6. Calculation: Calculate the amount of this compound in the pharmaceutical formulation using the determined concentration and appropriate dilution factors.
Method 2: Difference Spectrophotometry
This protocol is based on the formation of this compound sulfoxide.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and wavelength accuracy of ± 0.5 nm, equipped with matched 1 cm quartz cells.
2. Reagents and Materials:
-
Potassium caroate (Oxone®) solution
-
0.01 mol/L Sulfuric Acid (H₂SO₄)
-
This compound reference standard
-
Pharmaceutical formulation containing this compound (e.g., Vogalene Lyoc 7.5 mg tablets)
3. Preparation of Standard Stock Solution:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in 0.01 mol/L H₂SO₄ to obtain a stock solution of a known concentration (e.g., 150 µg/mL).
4. Preparation of Sample Solution (for Tablets):
-
Weigh and finely powder the tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add 0.01 mol/L H₂SO₄, shake for 10 minutes, and dilute to volume with the same solvent.
-
Filter the solution.
5. Procedure:
-
Preparation of Oxidized Solution (Solution A):
-
Take an aliquot of the standard or sample solution.
-
Add a solution of potassium caroate to quantitatively oxidize this compound to its sulfoxide derivative. The reaction occurs quickly at room temperature.
-
-
Preparation of Unoxidized Solution (Solution B):
-
Take an identical aliquot of the same standard or sample solution.
-
Dilute with 0.01 mol/L H₂SO₄.
-
-
Measurement:
-
Measure the absorbance of Solution A at 355 nm against Solution B as the blank. This gives the difference in absorbance (ΔA).
-
-
Calibration Curve:
-
Prepare a series of standard solutions covering the range of 0.9 - 30.0 µg/mL.
-
Follow the procedure for oxidation and measurement for each standard to obtain the corresponding ΔA.
-
Plot ΔA versus the concentration of this compound to construct the calibration curve.
-
-
Sample Analysis:
-
Determine the ΔA for the sample solution.
-
Calculate the concentration of this compound in the sample from the regression equation of the calibration curve: ΔA = 0.0061 × c (where c is the concentration in µg/mL).
-
6. Calculation: Calculate the amount of this compound in the pharmaceutical formulation using the determined concentration and appropriate dilution factors.
Visualizations
Caption: Workflow for Second Derivative Spectrophotometry.
Caption: Workflow for Difference Spectrophotometry.
References
Application Notes and Protocols for Stability-Indicating HPTLC Analysis of Metopimazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a phenothiazine derivative with potent antiemetic properties, primarily acting as a dopamine D2 and D3 receptor antagonist. To ensure its efficacy and safety throughout its shelf life, a validated stability-indicating analytical method is crucial for identifying and quantifying the drug substance in the presence of its degradation products.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for this purpose.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the stability-indicating analysis of this compound using HPTLC, based on established methods. The provided protocols are intended to be a guide and may require optimization for specific laboratory conditions and equipment.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for the validated HPTLC method for this compound analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Chloroform : Methanol : Ammonia (12:2:0.1, v/v/v) |
| Detection Wavelength | 254 nm |
| Rf Value of this compound (MPZ) | ~ 0.58 |
| Rf Value of Oxidative Degradant (Deg I) | ~ 0.35 |
| Rf Value of Alkaline Hydrolysis Degradant (Deg II) | ~ 0.03 |
Table 2: Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 0.4 - 1.4 µ g/band |
| Correlation Coefficient (r) | > 0.999 |
| Accuracy (% Recovery) | 100.10 ± 0.941% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Data not explicitly found in search results. |
| Limit of Quantification (LOQ) | Data not explicitly found in search results. |
| Specificity | The method is specific as it resolves this compound from its degradation products and excipients. |
| Robustness | The method is robust against minor variations in the mobile phase composition. |
II. Experimental Protocols
A. Protocol 1: HPTLC-Densitometric Analysis of this compound
1. Materials and Reagents:
-
This compound reference standard
-
This compound sample (e.g., bulk drug, formulation)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonia solution (AR grade)
-
HPTLC plates: Pre-coated with Silica Gel 60 F254 (20 cm x 10 cm)
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 0.4 to 1.4 µ g/band by appropriate dilutions with methanol.
-
Sample Solution: Prepare a solution of the this compound sample in methanol to obtain a final concentration within the linearity range of the method.
3. Chromatographic Development:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing chloroform, methanol, and ammonia in the ratio of 12:2:0.1 (v/v/v).
-
Chamber Saturation: Pour the mobile phase into the twin-trough developing chamber and saturate it for 20 minutes at room temperature.
-
Sample Application: Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using a suitable applicator.
-
Development: Place the HPTLC plate in the saturated developing chamber and develop it up to a distance of 80 mm.
-
Drying: After development, remove the plate from the chamber and dry it in an oven at 60°C for 5 minutes.
4. Densitometric Analysis:
-
Scan the dried plate densitometrically at 254 nm.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.
B. Protocol 2: Forced Degradation Studies of this compound
1. General Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Subject the stock solution to the following stress conditions.
-
After the specified period, neutralize the solutions (for acid and base hydrolysis) and dilute them with the mobile phase to a suitable concentration.
-
Apply the stressed samples to the HPTLC plate alongside a standard (unstressed) this compound solution and a blank (solvent).
-
Develop and analyze the plate as described in Protocol 1.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 1N HCl and reflux for 8 hours.
-
Alkaline Hydrolysis: Treat the drug solution with 1N NaOH and reflux for 8 hours.
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Keep the drug solution in an oven at 80°C for 48 hours.
III. Visualizations
A. This compound Degradation Pathway
Caption: Degradation pathway of this compound under oxidative and alkaline stress conditions.
B. HPTLC Experimental Workflow for this compound Stability Study
References
Application Notes and Protocols for Preclinical Rodent Studies of Metopimazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. The information provided is based on a limited number of publicly available preclinical studies and general pharmacological and toxicological guidelines for rodent research. Researchers should critically evaluate this information in the context of their specific experimental goals and adhere to all applicable institutional and national guidelines for animal welfare.
Introduction
Metopimazine is a phenothiazine derivative with antiemetic and antidopaminergic properties.[1] It is primarily used in humans for the treatment of nausea and vomiting.[1] Preclinical studies in rodent models are essential to further elucidate its pharmacological profile, efficacy in various disease models, and safety profile. This document provides a summary of the available data on the dosage and administration of this compound in preclinical rodent studies and offers generalized protocols for conducting such research.
Note: There is a notable scarcity of published preclinical studies detailing the administration of this compound in rodent models for common endpoints such as anti-emesis and gastrointestinal motility. The protocols provided below are therefore based on a single specific study and general principles of rodent pharmacology and toxicology.
Quantitative Data Summary
The following table summarizes the available quantitative data from a preclinical rodent study investigating the effect of this compound on the oestrus cycle in female rats.
Table 1: Dosage of this compound in a Preclinical Rat Study [2]
| Species/Strain | Route of Administration | Dosage Range | Dosing Frequency | Duration of Study | Observed Effect | Reference |
| Wistar AFSPF Rat (female) | Subcutaneous (s.c.) | 0.001, 0.01, 0.1, 1 mg/kg | Once daily | 21 consecutive days | Suppression of oestrus cycles | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to rodents. These protocols are based on the available literature and general best practices.
Study of this compound's Effect on the Oestrus Cycle in Female Rats
This protocol is based on a comparative study of this compound and Metoclopramide.[2]
Objective: To evaluate the effect of repeated this compound administration on the regularity of the oestrus cycle in female rats.
Materials:
-
This compound solution for injection
-
Sterile saline (0.9% NaCl)
-
Female Wistar AFSPF rats with regular four-day oestrus cycles
-
Syringes (1 mL) and needles (25-27 gauge)
-
Vaginal smear collection supplies (pipettes, microscope slides, staining solutions)
-
Animal housing and husbandry equipment
Procedure:
-
Animal Selection and Acclimation:
-
Select healthy, adult female Wistar AFSPF rats exhibiting regular four-day oestrus cycles, confirmed by daily vaginal smears for at least two consecutive cycles.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the start of the experiment.
-
-
Drug Preparation:
-
Prepare sterile solutions of this compound in saline at the desired concentrations (e.g., 0.001, 0.01, 0.1, and 1 mg/mL to achieve the target mg/kg doses in a reasonable injection volume).
-
A vehicle control group should receive sterile saline only.
-
-
Administration:
-
Administer this compound or vehicle subcutaneously (s.c.) once daily for 21 consecutive days.
-
The injection site should be in the dorsal region, varying the location slightly each day to avoid irritation.
-
-
Monitoring:
-
Perform daily vaginal smears to monitor the stage of the oestrus cycle.
-
Record daily observations of the animals' general health, including body weight, food and water intake, and any signs of toxicity.
-
-
Data Analysis:
-
Analyze the vaginal smear data to determine the effect of this compound on the length and regularity of the oestrus cycle.
-
Compare the treatment groups to the vehicle control group using appropriate statistical methods.
-
General Protocol for Acute Toxicity (LD50) Study in Rodents
This is a generalized protocol as no specific LD50 data for this compound in rodents was found.
Objective: To determine the median lethal dose (LD50) of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a suitable solvent)
-
Male and female rats or mice
-
Syringes and needles appropriate for the route of administration
-
Oral gavage needles (if applicable)
-
Animal housing and husbandry equipment
Procedure:
-
Animal Selection and Acclimation:
-
Use healthy, young adult rodents of a single strain.
-
Acclimate the animals for at least one week before the study.
-
-
Dose Selection and Administration:
-
Conduct a preliminary range-finding study with a small number of animals to determine the approximate lethal dose range.
-
Based on the range-finding study, select a series of graded doses.
-
Administer a single dose of this compound to different groups of animals via the desired route (e.g., oral, intraperitoneal, subcutaneous). A control group should receive the vehicle alone.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of onset, duration, and severity of these signs.
-
Record all mortalities, including the time of death.
-
-
Necropsy:
-
Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period.
-
Examine all major organs for any abnormalities.
-
-
Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
Visualizations
Experimental Workflow for Oestrus Cycle Study
Caption: Workflow for studying this compound's effect on the rat oestrus cycle.
General Workflow for an Acute Toxicity (LD50) Study
Caption: General experimental workflow for an acute toxicity (LD50) study in rodents.
Signaling Pathway of this compound's Antiemetic Action
Caption: Simplified signaling pathway of this compound's antiemetic effect.
References
Application Notes and Protocols for Assessing Metopimazine Penetration Using In-Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from harmful substances, but it also poses a significant challenge for the delivery of therapeutic agents to the CNS.[2][3][4] In-vitro BBB models are essential tools for screening the permeability of drug candidates and investigating the mechanisms of drug transport to the brain.
Metopimazine, an antiemetic drug, is used to prevent nausea and vomiting. Its clinical efficacy and safety profile are influenced by its ability to penetrate the CNS. Understanding the extent of this compound's brain penetration is critical for predicting potential central side effects and optimizing its therapeutic use. This document provides detailed application notes and protocols for assessing the penetration of this compound across in-vitro BBB models, primarily focusing on co-culture systems that mimic the neurovascular unit.
In-Vitro Blood-Brain Barrier Models: An Overview
Various in-vitro BBB models have been developed to simulate the in-vivo environment. These models range in complexity from simple monocultures of brain endothelial cells to sophisticated multi-cell-type co-cultures and dynamic microfluidic systems.
-
Monolayer Models: These consist of a single layer of brain endothelial cells cultured on a semipermeable membrane, such as a Transwell insert. While simple to set up, they often lack the high barrier tightness (transendothelial electrical resistance, TEER) and transporter expression seen in vivo.
-
Co-culture Models: To better mimic the neurovascular unit, endothelial cells are co-cultured with other cell types such as astrocytes and pericytes. These supporting cells are known to induce and maintain the barrier properties of the endothelial cells, resulting in higher TEER values and lower permeability to paracellular markers.
-
Triple-Culture Models: These models incorporate endothelial cells, astrocytes, and pericytes, providing an even more physiologically relevant representation of the BBB.
-
Dynamic and Microfluidic Models: These advanced models introduce shear stress by mimicking blood flow, which can further enhance the barrier properties and provide a more accurate prediction of in-vivo permeability.
For the assessment of this compound, a co-culture model of brain capillary endothelial cells and glial cells is recommended, as this was the system used in key studies evaluating its brain penetration.
Quantitative Data on this compound Permeability
The following table summarizes the quantitative data on the endothelial permeability of this compound and its active metabolite, this compound acid, in comparison to other antiemetic compounds, as determined by an in-vitro BBB co-culture model.
| Compound | Endothelial Permeability (Pe) (10⁻³ cm/min) | Brain Penetration | Reference |
| This compound Acid | 0.49 | Very Low | |
| This compound | 9.35 | Low | |
| Domperidone | 44.9 | Moderate | |
| Metoclopramide | Not explicitly quantified in the same units, but shown to have 100% penetrance in an animal-based study. | High | |
| Chlorpromazine | Not explicitly quantified in the same units, but used as a comparator. | High |
Experimental Protocols
Protocol 1: Establishment of an In-Vitro Blood-Brain Barrier Co-Culture Model
This protocol describes the establishment of a co-culture model using brain capillary endothelial cells and astrocytes, cultured on Transwell inserts. This system is suitable for assessing the permeability of this compound.
Materials:
-
Primary or immortalized brain capillary endothelial cells (e.g., hCMEC/D3)
-
Primary rat glial cells (for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size) for 12- or 24-well plates
-
Collagen type I or a mixture of collagen and fibronectin for coating
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transendothelial Electrical Resistance (TEER) measurement system
Procedure:
-
Coating of Transwell Inserts:
-
Coat the apical side of the Transwell inserts with collagen type I (or collagen/fibronectin mixture).
-
Incubate for at least 1-2 hours at 37°C.
-
Aspirate the coating solution and allow the inserts to air dry in a sterile environment.
-
-
Seeding of Astrocytes (Basolateral Side):
-
Culture primary rat glial cells in Astrocyte Growth Medium.
-
On Day 0, seed the astrocytes onto the basolateral side of the Transwell membrane by inverting the insert and adding the cell suspension.
-
Allow the astrocytes to attach for 4-6 hours in the incubator before flipping the inserts back into the companion plate containing Astrocyte Growth Medium.
-
-
Seeding of Endothelial Cells (Apical Side):
-
On Day 1, seed the brain endothelial cells (e.g., hCMEC/D3) onto the apical side of the coated Transwell inserts in Endothelial Cell Growth Medium.
-
Co-culture the cells for 5-7 days, changing the medium in both the apical and basolateral compartments every 2-3 days.
-
-
Validation of Barrier Integrity:
-
Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a TEER measurement system.
-
The model is ready for permeability experiments when the TEER values are high and stable (typically >150 Ω x cm²).
-
Confirm barrier integrity by assessing the permeability to a paracellular marker like Lucifer Yellow or radiolabeled sucrose. Low permeability of these markers indicates a well-formed barrier.
-
Protocol 2: this compound Permeability Assay
This protocol details the procedure for measuring the permeability of this compound across the established in-vitro BBB model.
Materials:
-
Established in-vitro BBB co-culture model (from Protocol 1)
-
This compound solution of known concentration
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
-
Orbital shaker
Procedure:
-
Preparation of the BBB Model:
-
Wash the co-culture monolayers twice with pre-warmed transport buffer to remove any residual culture medium.
-
Equilibrate the cells in transport buffer for 30 minutes at 37°C.
-
-
Permeability Assay (Apical to Basolateral):
-
Add the this compound solution (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C on an orbital shaker to ensure adequate mixing.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Immediately after each sampling, replace the removed volume with fresh, pre-warmed transport buffer to maintain a constant volume.
-
At the end of the experiment, collect a sample from the apical compartment to determine the initial concentration.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s or µg/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³ or µg/cm³)
-
-
Visualizations
References
- 1. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Metopimazine Solubility Challenges for In-Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Metopimazine in preparation for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.019 mg/mL[1]. This low solubility can pose significant challenges for achieving the desired concentrations for in-vivo experiments.
Q2: In which organic solvents is this compound soluble?
This compound shows slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol[2][3]. While these solvents can be used to prepare concentrated stock solutions, their concentration in the final formulation for in-vivo use must be carefully controlled to avoid toxicity.
Q3: What are the primary strategies for enhancing this compound's solubility for in-vivo studies?
The main approaches to improve the solubility of poorly soluble drugs like this compound for in-vivo administration include:
-
Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and an aqueous vehicle.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin to form a water-soluble inclusion complex.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state.
-
Use of Surfactants: Employing surfactants to form micelles that can solubilize this compound.
-
pH Adjustment: Modifying the pH of the formulation to ionize this compound, which can increase its solubility. This compound is a weak base, so lowering the pH will increase its solubility.
Q4: My this compound, dissolved in a co-solvent, precipitates upon dilution with an aqueous buffer. What can I do?
This is a common issue known as precipitation upon dilution. Here are some troubleshooting steps:
-
Optimize the Co-solvent to Aqueous Ratio: You may need to increase the proportion of the co-solvent in the final formulation. However, be mindful of the toxicity limits of the co-solvent for the specific animal model.
-
Slow Down the Dilution: Add the co-solvent stock solution to the aqueous vehicle dropwise while vortexing or stirring vigorously to allow for rapid dispersion and prevent localized supersaturation.
-
Use a Surfactant: Including a biocompatible surfactant in the aqueous vehicle can help to stabilize the formulation and prevent precipitation.
-
Consider a Different Solubilization Strategy: If co-solvents consistently lead to precipitation, exploring cyclodextrin complexation or a solid dispersion may be more suitable.
Q5: Are there any known formulations of this compound?
Patents exist for this compound formulations, including one for nasal administration that utilizes cyclodextrins to enhance solubility[4]. This suggests that cyclodextrin complexation is a viable strategy for this compound.
Troubleshooting Guides
Issue 1: Low Drug Concentration Achieved with Co-Solvents
| Possible Cause | Troubleshooting Steps |
| Insufficient solubilizing power of the co-solvent system. | - Screen a panel of biocompatible co-solvents (e.g., DMSO, PEG 400, ethanol, propylene glycol). - Try ternary co-solvent systems (e.g., DMSO/PEG 400/Water). |
| This compound has reached its solubility limit in the chosen system. | - Determine the saturation solubility of this compound in your chosen co-solvent system before proceeding with formulation for dosing. |
| Co-solvent concentration is limited due to toxicity concerns. | - Consider a different approach like cyclodextrin complexation or solid dispersion which may allow for higher drug loading with lower organic solvent levels. |
Issue 2: Instability of the Formulation Leading to Precipitation Over Time
| Possible Cause | Troubleshooting Steps |
| The formulation is a supersaturated, thermodynamically unstable system. | - Prepare the formulation fresh before each experiment and use it immediately. - Include a precipitation inhibitor (e.g., HPMC, PVP) in the formulation. |
| Temperature fluctuations affecting solubility. | - Store the formulation at a controlled temperature. - Assess the impact of temperature on the solubility of your formulation during development. |
| pH shift in the formulation. | - Use a buffer system to maintain a stable pH where this compound solubility is optimal. |
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its solubility.
| Property | Value | Source |
| Molecular Weight | 445.6 g/mol | [1] |
| Water Solubility | 0.019 mg/mL (predicted) | |
| logP | 2.91 (predicted) | |
| pKa (Strongest Basic) | 8.48 (predicted) | |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol |
Experimental Protocols
Protocol 1: Preparation of a this compound Co-Solvent Formulation for Oral Gavage
This protocol provides a starting point for developing a co-solvent system. The optimal ratio of solvents will need to be determined experimentally.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Purified Water or Saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the Co-solvent Vehicle: Prepare a co-solvent vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 1:1 v/v).
-
Dissolve this compound: Weigh the required amount of this compound and add it to the co-solvent vehicle. Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Dilute with Aqueous Vehicle: For oral administration, slowly add the aqueous vehicle (e.g., purified water or saline) to the this compound-co-solvent solution while vortexing to achieve the final desired concentration. A common final vehicle composition for rodent studies is 10% DMSO, 40% PEG 400, and 50% water.
-
Observe for Precipitation: Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for administration. If precipitation occurs, the formulation needs to be optimized (refer to the troubleshooting guide).
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex for Parenteral Administration
This protocol describes the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is often suitable for injection.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or Saline
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a solution of HP-β-CD in sterile water or saline at a concentration known to be safe for the intended route of administration (e.g., 20-40% w/v).
-
Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Allow for Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Sterile Filtration: Once the this compound is fully dissolved, sterile-filter the solution through a 0.22 µm filter into a sterile vial.
-
Confirm Concentration: It is recommended to analytically determine the concentration of this compound in the final filtered solution to confirm the drug loading.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method can produce a solid powder that can be suspended in an aqueous vehicle for oral administration.
Materials:
-
This compound powder
-
A hydrophilic carrier (e.g., Povidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC))
-
A suitable organic solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve Components: Dissolve both this compound and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio by weight) in the organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion and grind it into a fine powder using a mortar and pestle.
-
Reconstitution: For dosing, the resulting powder can be suspended in an appropriate aqueous vehicle (e.g., water with a suspending agent like 0.5% carboxymethylcellulose sodium).
Visualizations
Caption: A logical workflow for selecting and optimizing a suitable formulation strategy for this compound for in-vivo studies.
Caption: A troubleshooting diagram illustrating the causes and potential solutions for this compound precipitation in co-solvent systems.
References
Identifying and characterizing Metopimazine degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Metopimazine degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The two main degradation products of this compound (MPZ) identified under forced degradation conditions are:
-
Degradation Product I (Deg I): this compound sulfoxide, which is an oxidative degradation product.[1][2] This occurs due to the oxidation of the sulfur atom in the phenothiazine ring.[3]
-
Degradation Product II (Deg II): An alkaline hydrolysis product.[1][2] This product is formed by the cleavage of the terminal amide bond under alkaline conditions.
Q2: What are the typical forced degradation conditions to generate these products?
A2: Forced degradation studies are essential to understand the stability of this compound. Recommended conditions include:
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) for about 5 hours.
-
Alkaline Hydrolysis: Refluxing with 1 M sodium hydroxide (NaOH) solution for approximately 8 hours.
-
Acid Hydrolysis: Using hydrochloric acid or sulfuric acid (0.1-1 M).
-
Photolytic Degradation: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Heating the drug substance in solid-state or solution at elevated temperatures (e.g., 40-80°C).
Q3: Which analytical techniques are suitable for separating and quantifying this compound and its degradation products?
A3: Several chromatographic techniques have been successfully employed:
-
High-Performance Thin-Layer Chromatography (HPTLC): This method can effectively separate this compound from its oxidative and alkaline degradation products.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A reliable method for the simultaneous determination of this compound and its impurities.
-
Spectrophotometry: A difference spectrophotometric technique can be used for the quantitative determination of this compound in the presence of its sulfoxide derivative.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its degradants. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent retention times | - Fluctuations in mobile phase composition. - Temperature variations. - Air bubbles in the system. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a consistent temperature. - Purge the pump and detector to remove air bubbles. |
| Ghost peaks | - Carryover from previous injections. - Contaminated mobile phase or injection solvent. | - Implement a robust needle wash protocol between injections. - Use high-purity solvents and prepare fresh solutions. |
| Low sensitivity | - Incorrect detection wavelength. - Detector lamp aging. | - Ensure the detector is set to the optimal wavelength for this compound (around 266 nm). - Replace the detector lamp if its intensity is low. |
HPTLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots (overlapping Rf values) | - Inappropriate mobile phase composition. - Chamber not saturated. | - Optimize the mobile phase composition. A common mobile phase is chloroform:methanol:ammonia (12:2:0.1, by volume). - Ensure the developing chamber is fully saturated with the mobile phase vapor before placing the plate. |
| Irregular spot shapes | - Uneven application of the sample. - Contaminated plate surface. | - Use an automated applicator for consistent band application. - Handle plates carefully by the edges and consider pre-washing the plates with methanol. |
| Inconsistent Rf values | - Variation in temperature and humidity. - Changes in the mobile phase composition due to evaporation. | - Control the laboratory environment as much as possible. - Prepare fresh mobile phase for each run and keep the chamber covered. |
| Fading or discoloration of spots | - Instability of the compounds on the plate. | - Analyze the plate as soon as possible after development. Store in the dark if there is a delay. |
Quantitative Data Summary
The following tables summarize typical results from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | % Degradation (Approximate) | Degradation Products Formed |
| Oxidative | 30% Hydrogen Peroxide | 5 hours | Not specified, but sufficient for detection | This compound sulfoxide (Deg I) |
| Alkaline Hydrolysis | 1 M NaOH (reflux) | 8 hours | Not specified, but sufficient for detection | Alkaline degradate (Deg II) |
| Acid Hydrolysis | 0.1 M HCl | Not specified | To be determined | To be determined |
| Photolytic | UV/Visible light | ICH Q1B guidelines | To be determined | To be determined |
| Thermal | 60°C | Not specified | To be determined | To be determined |
Note: The exact percentage of degradation can vary based on the specific experimental conditions.
Table 2: HPTLC Analytical Method Parameters
| Parameter | Value |
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Chloroform : Methanol : Ammonia (12:2:0.1, v/v/v) |
| Detection Wavelength | 254 nm |
| Rf Value of this compound | ~ 0.58 |
| Rf Value of Deg I (Sulfoxide) | ~ 0.35 |
| Rf Value of Deg II (Alkaline) | ~ 0.03 |
Table 3: HPLC Analytical Method Parameters
| Parameter | Value |
| Column | HiQsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (45:55 v/v), pH adjusted to 3.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 266 nm |
| Retention Time of this compound | ~ 6.53 minutes |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 5 hours. After the specified time, dilute the solution with the mobile phase to a suitable concentration for analysis.
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Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Reflux the mixture for 8 hours. Cool the solution, neutralize it with 1 M HCl, and then dilute it with the mobile phase for analysis.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Reflux the mixture for a specified period (e.g., 8 hours). Cool, neutralize with 1 M NaOH, and dilute with the mobile phase.
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Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the drug powder and a solution of the drug to UV and visible light according to ICH Q1B guidelines.
Protocol 2: HPTLC Analysis
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Plate Preparation: Use pre-coated silica gel 60 F254 HPTLC plates. If necessary, pre-wash the plates with methanol and dry.
-
Sample Application: Apply the prepared standard, control, and stressed samples as bands of appropriate length using an automated applicator.
-
Chromatographic Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase (chloroform:methanol:ammonia, 12:2:0.1 v/v/v) until the solvent front reaches a predetermined distance.
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Drying: Remove the plate from the chamber and dry it in a stream of warm air.
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Detection and Quantification: Scan the dried plate using a densitometer at 254 nm. Record the Rf values and peak areas.
Visualizations
References
Technical Support Center: Minimizing Metopimazine-Induced Extrapyramidal Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating metopimazine and its extrapyramidal side effects (EPS) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced extrapyramidal side effects?
A1: this compound is a potent dopamine D2 receptor antagonist.[1][2] Its therapeutic antiemetic effects are primarily mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain. However, this same D2 receptor blockade in the nigrostriatal pathway, a key component of the extrapyramidal system, disrupts normal motor function and leads to the emergence of extrapyramidal side effects (EPS).[3][4] Studies have shown that a striatal D2 receptor occupancy of over 80% is strongly correlated with the induction of catalepsy, a key indicator of EPS in animal models.[5]
Q2: What are the common animal models used to assess this compound-induced EPS, and what are the key endpoints?
A2: The most common animal models for assessing antipsychotic-induced EPS are the catalepsy bar test and the measurement of vacuous chewing movements (VCMs).
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Catalepsy Bar Test (Rat Model): This test measures the failure of an animal to correct an externally imposed posture, which is indicative of motor rigidity. The primary endpoint is the time (in seconds) an animal remains with its forepaws on an elevated bar. Longer durations indicate a more severe cataleptic state.
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Vacuous Chewing Movements (VCMs) (Mouse/Rat Model): This model is considered an analog of human tardive dyskinesia. It involves the quantification of purposeless, repetitive chewing movements in the absence of food.
Q3: We are observing significant catalepsy in our rat model with this compound. What is a typical dose-response relationship for this effect?
Q4: Our research protocol involves co-administration of an anticholinergic agent to mitigate this compound-induced EPS. Which anticholinergic should we use, and at what dose?
A4: Anticholinergic agents, particularly those that can cross the blood-brain barrier, are a standard approach to mitigating drug-induced parkinsonism and dystonia. Trihexyphenidyl is a commonly used anticholinergic for treating drug-induced EPS. While specific dose-ranging studies for trihexyphenidyl with this compound in animal models are not detailed in the available literature, studies with other D2 antagonists can offer guidance. For instance, in a rat model of haloperidol-induced catalepsy, anticholinergics with a higher affinity for M1 muscarinic receptors were more potent in counteracting the catalepsy. It is recommended to perform a dose-finding study for trihexyphenidyl in your this compound-treated animals to identify the lowest effective dose that reduces EPS without causing significant side effects from the anticholinergic itself.
Q5: We are exploring the potential of 5-HT2A receptor inverse agonism to reduce this compound-induced EPS. Is there any preclinical evidence to support this approach?
A5: Yes, there is a strong rationale for this approach. Atypical antipsychotics with a lower propensity for EPS often exhibit potent 5-HT2A receptor inverse agonism in addition to D2 receptor antagonism. Pimavanserin, a selective 5-HT2A receptor inverse agonist, has been shown to reverse psychosis-like behaviors in rodent models without inducing motor impairments, highlighting its potential to mitigate the motor side effects associated with D2 blockade. While direct studies of pimavanserin co-administered with this compound are not available, its mechanism of action suggests it could be a viable strategy. A pilot study to assess the effects of pimavanserin on this compound-induced catalepsy in your animal model would be a logical next step.
Q6: Can GABAergic modulators be used to alleviate this compound-induced EPS?
A6: The modulation of the GABAergic system is another potential avenue for mitigating EPS. GABA-mimetics have been shown to inhibit extrapyramidal dopamine and acetylcholine neurons, which are involved in motor control. This suggests a rationale for their use in neuroleptic-induced dyskinesias. However, specific studies investigating the co-administration of GABAergic agents with this compound in animal models of EPS are limited. Further research is needed to determine the efficacy and optimal dosing of GABAergic modulators for this purpose.
Troubleshooting Guides
Issue 1: High Variability in Catalepsy Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Ensure all experimenters use a standardized and gentle technique for placing the animals on the catalepsy bar. Minimize stress to the animals before and during the test. |
| Environmental Distractions | Conduct the catalepsy tests in a quiet, low-light environment to reduce external stimuli that may affect the animals' behavior. |
| Incorrect Bar Height or Diameter | The dimensions of the catalepsy bar should be appropriate for the size of the animals being tested. For rats, a common bar height is 9-10 cm. |
| Lack of Acclimatization | Allow animals to acclimate to the testing room for at least 30 minutes before the experiment begins. |
Issue 2: Absence of Expected Catalepsy with this compound
| Possible Cause | Troubleshooting Steps |
| Insufficient Dose of this compound | Verify the dose-response relationship of this compound in your specific animal strain and experimental conditions. Increase the dose systematically to determine the threshold for inducing catalepsy. |
| Route of Administration | Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous) allows for adequate bioavailability and central nervous system penetration of this compound. |
| Timing of Measurement | The peak effect of this compound may vary. Conduct a time-course study to identify the time point of maximal catalepsy after drug administration. |
| Low Striatal D2 Receptor Occupancy | Consider conducting ex vivo receptor occupancy studies to confirm that the administered dose of this compound achieves a striatal D2 receptor occupancy of at least 80%, which is generally associated with catalepsy. |
Quantitative Data Summary
Table 1: Dopamine D2 Receptor Occupancy and Catalepsy in Rats
| Compound | Dose (mg/kg, s.c.) | Striatal D2 Receptor Occupancy (%) | Catalepsy Induction |
| Raclopride | 0.01 - 0.2 | 16 - 77 | No |
| Raclopride | 0.5 - 2 | 83 - 95 | Yes |
| Haloperidol | 0.5 | >80 (inferred) | Yes |
| Metoclopramide | 5, 10 | Not specified | No |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats
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Animals: Male Sprague-Dawley rats (200-250g) are commonly used.
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Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal or subcutaneous).
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Catalepsy Bar Test:
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The testing apparatus consists of a horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-10 cm above a flat surface.
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At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.
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Start a stopwatch immediately.
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Measure the time until the rat removes both forepaws from the bar and places them on the surface below. This is the descent latency.
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A cut-off time (e.g., 180 or 300 seconds) is typically used, after which the animal is returned to its home cage.
-
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Data Analysis: Compare the mean descent latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs) in Mice
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Animals: Male C57BL/6 or other suitable mouse strains are used.
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Drug Administration: Administer this compound or vehicle control, often via chronic administration in drinking water or through osmotic mini-pumps to model long-term exposure.
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VCM Observation:
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Place individual mice in a transparent observation chamber.
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After a brief habituation period (e.g., 10 minutes), observe and record the number of VCMs for a set duration (e.g., 2 or 5 minutes).
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VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object. Tongue protrusions may also be counted.
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Observations can be done live by a trained observer blinded to the treatment groups, or video-recorded for later analysis.
-
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Data Analysis: Compare the mean number of VCMs between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Signaling pathway of this compound-induced extrapyramidal side effects.
Caption: Experimental workflow for assessing this compound-induced catalepsy in rats.
Caption: Logical relationship of strategies to mitigate this compound-induced EPS.
References
- 1. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Neurobiological mechanisms associated with antipsychotic drug-induced dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the scalability and yield of Metopimazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Metopimazine. Our aim is to help improve the scalability and yield of your synthesis through detailed experimental protocols, troubleshooting advice, and clear data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound synthesis?
A1: The most common challenges reported in this compound synthesis include low overall yields (often less than 15% in older methods), poor selectivity during the oxidation of the thioether group on the phenothiazine core, and the formation of difficult-to-remove byproducts, particularly during N-alkylation steps.[1][2]
Q2: What is a realistic overall yield to expect for this compound synthesis?
A2: While earlier synthetic routes reported overall yields of less than 15%, more recent and optimized processes have significantly improved this.[1][3] A commercially viable process has been developed that can achieve an overall yield of 31% with a purity of ≥99.7%.[4]
Q3: How can the selectivity of the thioether oxidation be improved?
A3: A key strategy to improve selectivity is to first protect the nitrogen atom of the phenothiazine ring, for example, with an acetyl group. This directs the oxidation to the desired thioether. Another reported strategy involves a selective oxidation-reduction sequence where both thioethers are oxidized, and then the undesired sulfoxide is selectively reduced back to a thioether.
Q4: What are the critical impurities that can form during the synthesis?
A4: Potential impurities can arise from unreacted starting materials, intermediates, or byproducts from side reactions. During the N-alkylation step with 1-bromo-3-chloropropane, elimination reactions can lead to olefinic byproducts. Over-oxidation or incomplete reaction during the sulfone formation can also lead to impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the final condensation step | - Incomplete reaction between 10-(3-chloropropyl)-2-methylsulfonylphenothiazine and 4-piperidinecarboxamide.- Suboptimal base or solvent. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Use potassium carbonate as the base and a suitable solvent like acetonitrile. An increased reaction temperature may be necessary. |
| Formation of multiple products during oxidation | - Lack of selectivity in the oxidation of the two thioether groups in the phenothiazine precursor. | - Protect the phenothiazine nitrogen with an acetyl group prior to oxidation to increase the selectivity of the oxidation of the methyl thioether.- Alternatively, employ a selective oxidation-reduction strategy. |
| Difficulty in purifying the final product | - Presence of closely related impurities or unreacted starting materials. | - Recrystallization from a suitable solvent system is often effective for purification.- Column chromatography may be necessary if impurities are difficult to remove by recrystallization alone. |
| Low overall yield of the multi-step synthesis | - Cumulative losses at each step of the synthesis. | - Optimize each reaction step individually to maximize the yield.- Consider implementing one-pot or in-situ reactions to minimize handling and transfer losses between steps. An improved process with two in-situ, one-pot methods has been shown to increase the overall yield significantly. |
Quantitative Data Summary
The following table summarizes the yield and purity data from an improved, commercially viable synthesis of this compound.
| Step | Intermediate/Product | Yield (%) | Purity (%) |
| 1 | 1-[2-(Methylsulfanyl)-10H-phenothiazin-10-yl]ethanone | 93 | >98 |
| 2 | 10-Acetyl-2-(methylsulfonyl)-10H-phenothiazine | - (in-situ) | - |
| 3 | 2-(Methylsulfonyl)-10H-phenothiazine | - (in-situ) | - |
| 4 | 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine | - (in-situ) | - |
| 5 | This compound (Crude) | - | >99 |
| 6 | This compound (Pure) | 65 (from step 4 intermediate) | ≥99.7 |
| Overall | This compound | 31 | ≥99.7 |
Experimental Protocols
Synthesis of 1-[2-(Methylsulfanyl)-10H-phenothiazin-10-yl]ethanone (Protection Step)
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To a stirred solution of 2-(methylsulfanyl)-10H-phenothiazine in a suitable solvent, add a base such as sodium amide.
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Cool the reaction mixture and slowly add acetyl chloride.
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Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization to yield 1-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]ethanone as an off-white solid.
One-Pot Synthesis of 2-(Methylsulfonyl)-10H-phenothiazine (Oxidation and Reduction)
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Dissolve 1-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]ethanone in a suitable solvent.
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Add an oxidizing agent, such as Oxone, to the solution to oxidize the methyl thioether to a sulfone.
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After the oxidation is complete, perform an in-situ selective reduction of the intermediate using a reducing agent like Zn-lactic acid.
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Monitor the reaction by TLC or HPLC until the desired product is formed.
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Work up the reaction mixture to isolate the crude 2-(methylsulfonyl)-10H-phenothiazine.
Final Condensation to this compound
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To a solution of 10-(3-chloropropyl)-2-methylsulfonylphenothiazine in a suitable solvent like acetonitrile, add 4-piperidinecarboxamide and potassium carbonate.
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Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
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Once the reaction is complete, cool the mixture and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization to obtain pure this compound.
Visualizations
References
Addressing analytical challenges in measuring Metopimazine's acid metabolite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Metopimazine and its major acid metabolite, this compound Acid (MPZA).
Frequently Asked Questions (FAQs)
Q1: What is the major metabolite of this compound and how is it formed?
This compound (MPZ) undergoes extensive first-pass metabolism in humans, leading to the formation of this compound Acid (MPZA), its primary circulating metabolite.[1][2][3] This biotransformation is predominantly catalyzed by a liver amidase, with a minor contribution from cytosolic aldehyde oxidase.[1][2] Cytochrome P450 enzymes play a negligible role in the formation of MPZA.
Q2: Why is the measurement of this compound Acid important?
MPZA is the major circulating drug-related entity in plasma, present at concentrations many times higher than the parent drug, this compound. Therefore, accurate quantification of MPZA is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies to fully understand the exposure and disposition of this compound.
Q3: What are the key chemical properties of this compound and this compound Acid to consider during method development?
Understanding the physicochemical properties of both the parent drug and its metabolite is critical for developing a robust analytical method.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Polarity |
| This compound | C22H27N3O3S2 | 445.60 | Amide, Sulfone, Piperidine | Less Polar |
| This compound Acid | C22H26N2O4S2 | 446.58 | Carboxylic Acid, Sulfone, Piperidine | More Polar |
Source:
Q4: Which analytical techniques are most suitable for the simultaneous quantification of this compound and this compound Acid?
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity, which are necessary for accurately measuring low concentrations in complex biological matrices. HPLC with fluorescence or UV detection has also been reported for the analysis of this compound.
Q5: How should I select an appropriate internal standard (IS)?
An ideal internal standard should be chemically and physically similar to the analyte. A stable isotope-labeled version of the analyte (e.g., this compound-D6 or this compound Acid-D6) is the gold standard as it co-elutes and experiences similar matrix effects. If a stable-isotope labeled standard is unavailable, a structurally similar compound with comparable extraction recovery and ionization response should be chosen.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its acid metabolite.
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound Acid
Possible Causes:
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Secondary Interactions: The carboxylic acid group of MPZA can interact with residual silanols on C18 columns, leading to peak tailing.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid, influencing peak shape.
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Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
Solutions:
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Mobile Phase Modification:
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Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
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Maintain the mobile phase pH at least 2 units below the pKa of the carboxylic acid.
-
-
Column Selection:
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Use a column with end-capping to minimize silanol interactions.
-
Consider a different stationary phase, such as one with a polar-embedded group.
-
-
Sample Dilution:
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Ensure the concentration of the injected sample is within the linear range of the detector.
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Problem 2: Low Recovery of this compound Acid during Sample Preparation
Possible Causes:
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Inappropriate Extraction Solvent: The higher polarity of MPZA compared to MPZ may result in poor partitioning into less polar organic solvents during liquid-liquid extraction (LLE).
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Inefficient Elution in Solid-Phase Extraction (SPE): The chosen elution solvent may not be strong enough to desorb MPZA from the SPE sorbent.
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Analyte Instability: Metabolites can be unstable and may degrade during sample preparation.
Solutions:
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Optimize LLE:
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Use a more polar extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
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Adjust the pH of the aqueous sample to suppress the ionization of the carboxylic acid and improve its extraction into the organic phase.
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Optimize SPE:
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Select a sorbent that provides good retention for both the parent drug and the more polar metabolite.
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Test a range of elution solvents of increasing polarity to ensure complete elution of MPZA.
-
-
Assess Stability:
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Perform stability studies at each step of the sample preparation process (bench-top, freeze-thaw, etc.) to identify any potential degradation.
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Problem 3: Matrix Effects Leading to Poor Accuracy and Precision
Possible Causes:
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Ion Suppression or Enhancement: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate results.
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Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects.
Solutions:
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Improve Chromatographic Separation:
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Modify the gradient profile to separate the analytes from the majority of the matrix components.
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Use a divert valve to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer.
-
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Enhance Sample Preparation:
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Employ a more rigorous sample cleanup technique, such as SPE, which is generally more effective at removing interfering substances than protein precipitation.
-
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Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS will co-elute with the analyte and be affected by the matrix in the same way, thus compensating for ion suppression or enhancement.
Problem 4: Inconsistent Results and Poor Reproducibility
Possible Causes:
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Variability in Sample Collection and Handling: Inconsistent procedures for sample collection, processing, and storage can introduce variability.
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Method Not Robust: Small, deliberate changes in method parameters (e.g., mobile phase composition, pH, flow rate) lead to significant changes in results.
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Instrumental Issues: Fluctuations in instrument performance can lead to inconsistent data.
Solutions:
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Standardize Procedures:
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Implement and strictly follow standard operating procedures (SOPs) for all pre-analytical steps.
-
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Method Validation and Robustness Testing:
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Thoroughly validate the analytical method according to regulatory guidelines (e.g., ICH M10).
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Perform robustness testing during method development to identify and control critical parameters.
-
-
System Suitability Tests:
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Perform system suitability tests before each analytical run to ensure the instrument is performing optimally.
-
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | HiQsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water (45:55 v/v) with pH adjusted to 3.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | PDA at 266 nm |
| Run Time | 6 minutes |
This is an example method for the parent drug and may require modification for the simultaneous analysis of its more polar acid metabolite. Source:
Table 2: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined | To be determined |
| This compound Acid | To be determined | To be determined |
| Internal Standard (e.g., Zolpidem-d6) | To be determined | To be determined |
Specific mass transitions need to be optimized during method development. A published study used zolpidem-d6 as an internal standard.
Visualizations
Caption: A typical bioanalytical workflow for the quantification of this compound and its acid metabolite.
Caption: A decision tree for troubleshooting poor peak shape of this compound Acid.
Caption: Metabolic pathway of this compound.
References
Troubleshooting poor oral bioavailability of Metopimazine in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability of Metopimazine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The principal cause of this compound's poor oral bioavailability is extensive first-pass metabolism in the liver.[1][2][3] this compound is rapidly converted to its major, less active metabolite, this compound acid (MPZA), primarily by liver amidases.[1][2] This metabolic conversion significantly reduces the amount of active this compound that reaches systemic circulation. In humans, the oral bioavailability has been reported to be less than 20-23%.
Q2: What is the role of Cytochrome P450 (CYP) enzymes in this compound metabolism?
A2: The role of Cytochrome P450 enzymes in the metabolism of this compound is considered minor. While in vitro studies have shown that CYP3A4 and CYP2D6 can contribute to minor oxidative pathways, the primary metabolic route is through liver amidases. Therefore, CYP-mediated metabolism is not the main contributor to its low bioavailability.
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: Currently, there is limited direct evidence in the public domain to definitively classify this compound as a significant substrate of common efflux transporters like P-glycoprotein (P-gp). However, efflux transporters are a common cause of poor oral bioavailability for many drugs. If high first-pass metabolism does not fully account for the observed low bioavailability in your animal model, investigating the role of efflux transporters is a reasonable next step.
Q4: How does food intake affect the oral bioavailability of this compound?
A4: Food intake has been shown to decrease the oral bioavailability of this compound. Studies in humans have demonstrated that administering this compound with food can reduce its maximum concentration (Cmax) and overall exposure (Area Under the Curve - AUC). Therefore, for consistent results in animal studies, it is crucial to standardize feeding protocols, either by fasting the animals before dosing or by consistently providing food at a specific time relative to drug administration.
Q5: Are there significant species differences in this compound metabolism that could affect my animal model selection?
A5: While the primary metabolism in humans is well-characterized to be via amidases, there can be considerable interspecies differences in drug metabolism. The expression and activity of amidases and other metabolizing enzymes can vary between species like rats, dogs, and monkeys. It is recommended to perform preliminary in vitro metabolism studies using liver microsomes from the intended animal model to understand the metabolic profile of this compound in that species.
Troubleshooting Guide
Issue 1: Observed oral bioavailability is significantly lower than expected.
Potential Causes:
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High First-Pass Metabolism: As established, this is the most likely cause.
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Poor Aqueous Solubility: Limited dissolution in the gastrointestinal tract can hinder absorption.
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Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium.
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Efflux Transporter Activity: Active transport of the drug back into the intestinal lumen.
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Gastrointestinal Instability: Degradation of the drug in the acidic environment of the stomach or due to enzymatic activity in the intestine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability.
Experimental Steps:
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Confirm High First-Pass Metabolism:
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Experiment: In vitro metabolism study using liver microsomes or S9 fractions from the animal model being used.
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Procedure: Incubate this compound with the liver fractions and analyze the rate of disappearance of the parent drug and the formation of this compound acid over time.
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Expected Outcome: Rapid metabolism of this compound.
-
-
Assess Solubility and Permeability:
-
Experiment: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract. Perform a Caco-2 permeability assay.
-
Procedure: See the detailed "Caco-2 Permeability Assay Protocol" below.
-
Expected Outcome: This will help classify this compound according to the Biopharmaceutics Classification System (BCS) and indicate if low solubility or permeability is a contributing factor.
-
-
Investigate Efflux Transporter Involvement:
-
Experiment: A bidirectional Caco-2 permeability assay in the presence and absence of known P-gp inhibitors (e.g., verapamil, ketoconazole).
-
Procedure: Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests efflux. If the efflux ratio is significantly reduced in the presence of an inhibitor, P-gp involvement is likely.
-
Expected Outcome: Determine if this compound is actively transported out of the cells.
-
Issue 2: High variability in pharmacokinetic data between animals.
Potential Causes:
-
Differences in Gastric Emptying and GI Transit Time: Can be influenced by factors like stress, food, and the animal's health status.
-
Genetic Polymorphisms: Variations in metabolizing enzymes or transporters among animals.
-
Inconsistent Dosing Technique: Inaccurate oral gavage can lead to dosing errors.
-
Formulation Issues: Inhomogeneous suspension or precipitation of the drug in the dosing vehicle.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure a consistent fasting period for all animals before dosing.
-
Acclimatize animals to the experimental environment to reduce stress.
-
Use a consistent and well-validated dosing technique.
-
-
Optimize the Formulation:
-
Ensure the drug is fully dissolved or forms a stable and uniform suspension in the dosing vehicle.
-
Consider using a formulation that enhances solubility, such as a solution in a co-solvent system or a self-emulsifying drug delivery system (SEDDS).
-
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₃O₃S₂ | |
| Oral Bioavailability (Human) | < 20% - 22.3% | |
| Primary Metabolism | Liver Amidase | |
| Major Metabolite | This compound Acid (MPZA) | |
| Effect of Food | Reduces AUC and Cmax |
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict in vivo drug absorption across the intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
-
Assess the permeability of a paracellular marker with low permeability (e.g., Lucifer yellow or mannitol). The Papp for this marker should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) transport, add the test solution containing this compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
-
Caption: Caco-2 permeability assay workflow.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This model provides a more physiologically relevant assessment of intestinal permeability by maintaining an intact blood supply.
Methodology:
-
Animal Preparation:
-
Fast male Sprague-Dawley or Wistar rats overnight with free access to water.
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum, ileum) and carefully cannulate both ends with flexible tubing without disrupting the blood supply.
-
-
Perfusion:
-
Gently rinse the intestinal segment with warm saline to remove any residual contents.
-
Perfuse the segment with a drug-containing solution (this compound in Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
-
Maintain the animal's body temperature at 37°C throughout the experiment.
-
Allow for an initial equilibration period (e.g., 30 minutes) for the system to reach a steady state.
-
-
Sample Collection:
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10-15 minutes) for a total of 90-120 minutes.
-
Record the weight of the collected samples to determine the net water flux.
-
-
Data Analysis:
-
Analyze the concentration of this compound in the inlet and outlet samples using a validated analytical method.
-
Correct the outlet concentration for any water flux.
-
Calculate the effective permeability coefficient (Peff) using the following equation: Peff = - (Q / 2πrL) * ln(Cout' / Cin) Where:
-
Q is the perfusion flow rate.
-
r is the radius of the intestinal segment.
-
L is the length of the perfused segment.
-
Cout' is the water-flux-corrected outlet concentration.
-
Cin is the inlet concentration.
-
-
Caption: In Situ Single-Pass Intestinal Perfusion (SPIP) workflow.
References
Technical Support Center: Controlling for Metopimazine's Peripheral Selectivity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the peripheral selectivity of Metopimazine in experimental settings.
Troubleshooting Guide
Question: My in vivo experiment is showing unexpected central nervous system (CNS) effects. How can I confirm these are not due to this compound crossing the blood-brain barrier (BBB)?
Answer:
-
Verify Drug Integrity and Dose: Ensure the correct dose was administered and that the this compound solution was properly prepared and has not degraded.
-
Pharmacokinetic Analysis: Measure the concentration of this compound and its primary metabolite, this compound acid, in both plasma and brain tissue (or cerebrospinal fluid) at various time points post-administration. A significantly lower concentration in the brain compared to plasma would confirm its limited BBB penetration.[1][2]
-
Use a Positive Control: Administer a known CNS-penetrant D2 antagonist, such as chlorpromazine or metoclopramide, in a parallel experimental group.[1][3] This will help differentiate between true central effects and potential experimental artifacts.
-
In Situ Brain Perfusion: For a more controlled assessment, consider an in situ brain perfusion technique to directly measure the transport of this compound across the BBB without the influence of systemic circulation.
Question: I am observing off-target effects in my cell-based assays. How can I be sure they are not related to this compound's other receptor affinities?
Answer:
-
Receptor Knockout/Knockdown Cells: Use cell lines where the suspected off-target receptors (e.g., histamine H1, alpha-1 adrenergic) have been knocked out or knocked down. A diminished off-target effect in these cells compared to wild-type cells would confirm the involvement of those receptors.
-
Selective Antagonists: Co-administer highly selective antagonists for the potential off-target receptors along with this compound. If the off-target effect is blocked, it confirms the receptor's involvement.
-
Dose-Response Curves: Generate dose-response curves for this compound's primary (D2 receptor antagonism) and off-target effects. A significant separation in the potency (EC50 or IC50 values) can help determine a therapeutic window where the desired effect is achieved with minimal off-target engagement.
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound's peripheral selectivity?
This compound's peripheral selectivity is primarily attributed to its limited ability to cross the blood-brain barrier.[4] Furthermore, it is rapidly metabolized to this compound acid, its major and active metabolite, which has demonstrated very low brain penetration in in vitro BBB models. This characteristic minimizes its interaction with dopamine D2 receptors in the central nervous system, thereby reducing the risk of centrally-mediated side effects such as extrapyramidal symptoms.
What are the known receptor binding affinities of this compound?
This compound is a potent antagonist of dopamine D2 receptors. It also exhibits nanomolar affinity for histamine H1 and alpha-1 adrenergic receptors. Its affinity for muscarinic cholinergic receptors is weak, and it shows no significant affinity for serotonin 5-HT3 receptors.
How can I design an in vivo experiment to specifically isolate the peripheral effects of this compound?
To isolate the peripheral effects, you can use a comparative experimental design. Administer this compound to one group of animals and a centrally-acting D2 antagonist (e.g., haloperidol) to another. By comparing behavioral and physiological outcomes, you can infer which effects are peripherally mediated. For example, effects observed with this compound but not with the centrally-acting antagonist are likely to be peripheral. Additionally, direct administration to a peripheral site of action, if feasible for your experimental question, can help isolate its peripheral effects.
What is a suitable in vitro model to confirm the low BBB penetration of this compound?
An established in vitro model for assessing BBB penetration is a co-culture system of brain capillary endothelial cells and astrocytes. This model mimics the tight junctions and enzymatic barrier of the BBB. By measuring the amount of this compound and its metabolites that transverses this cell layer over time, you can quantify its permeability.
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Affinity | Reference |
| Dopamine D2 | Nanomolar | |
| Histamine H1 | Nanomolar | |
| Alpha-1 Adrenergic | Nanomolar | |
| Muscarinic Cholinergic | Weak | |
| Serotonin 5-HT3 | None |
Table 2: Comparative Blood-Brain Barrier Permeability
| Compound | Brain Penetration | Reference |
| This compound | Low | |
| This compound Acid (Metabolite) | Very Low | |
| Domperidone | Low | |
| Metoclopramide | High | |
| Chlorpromazine | High |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a method to assess the permeability of this compound across an in vitro BBB model.
-
Cell Culture: Co-culture primary brain capillary endothelial cells on the apical side of a Transwell insert and astrocytes on the basal side of the well. Allow the cells to form a confluent monolayer with robust tight junctions.
-
Transendothelial Electrical Resistance (TEER) Measurement: Before the experiment, measure the TEER to ensure the integrity of the endothelial cell monolayer.
-
Drug Application: Add this compound (and its metabolite, this compound acid, in a separate experiment) to the apical (blood side) chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Coefficient Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Protocol 2: In Vivo Assessment of Peripheral vs. Central D2 Receptor Antagonism
This protocol outlines an approach to differentiate the peripheral and central effects of this compound in an animal model.
-
Animal Groups: Use three groups of rodents: a vehicle control group, a this compound-treated group, and a group treated with a known CNS-penetrant D2 antagonist (e.g., haloperidol).
-
Drug Administration: Administer the compounds systemically (e.g., intraperitoneally or orally).
-
Behavioral Assessment: Conduct a battery of behavioral tests to assess both central and peripheral D2 receptor-mediated effects.
-
Central Effects: Monitor for catalepsy, a classic sign of central D2 receptor blockade.
-
Peripheral Effects: Measure gastric emptying time or intestinal motility, which are influenced by peripheral D2 receptors.
-
-
Tissue Collection: At the end of the experiment, collect plasma and brain tissue for pharmacokinetic analysis to confirm the differential brain penetration of this compound and the positive control.
-
Data Analysis: Compare the behavioral and physiological outcomes between the groups. Effects seen with this compound that are absent or significantly reduced with the centrally-acting antagonist can be attributed to its peripheral selectivity.
Visualizations
Caption: Logical workflow of this compound's peripheral selectivity.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Caption: General experimental workflow for assessing peripheral selectivity.
References
Technical Support Center: Optimizing Experiments with Metopimazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results when working with Metopimazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Compound Handling and Storage
Q1.1: How should I prepare and store a stock solution of this compound?
Variability in experimental results often begins with inconsistent compound preparation. This compound is soluble in DMSO and methanol.[1][2] For cell-based assays, it is recommended to use DMSO.
Troubleshooting Inconsistent Compound Efficacy:
| Potential Issue | Recommended Solution | Rationale |
| Compound Precipitation | Prepare stock solutions in 100% DMSO at a high concentration (e.g., 10-50 mM). Visually inspect for any precipitate before making serial dilutions. | High-concentration DMSO stocks minimize the amount of solvent added to aqueous cell culture media, reducing the risk of precipitation. |
| Degradation from Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes and store at -20°C for short-term (months) or -80°C for long-term (years) storage.[3] | Repeated freeze-thaw cycles can degrade the compound, leading to reduced potency over time. |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes and fresh tips for each transfer.[4] | Inaccurate dilutions are a major source of dose-response variability. Preparing fresh dilutions ensures consistent concentrations.[5] |
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in 100% DMSO to the desired stock concentration (e.g., 10 mM).
-
Mixing: Ensure the compound is fully dissolved by vortexing.
-
Aliquoting: Dispense single-use aliquots into low-protein binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
2. Cell-Based Assay Variability
Q2.1: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes?
Inconsistent dose-response curves are a common issue in cell-based assays and can stem from several factors related to both the compound and the cells.
Troubleshooting Workflow for Inconsistent Dose-Response:
Caption: A logical workflow to diagnose inconsistent dose-response curves.
Key Areas to Investigate:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can exhibit altered signaling and responses.
-
Cell Seeding Density: Ensure a homogenous cell suspension before plating to avoid variations in cell number per well. Uneven cell density can significantly impact the compound's apparent efficacy.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased compound and media concentration. It is recommended to fill the peripheral wells with sterile media or PBS and not use them for experimental data points.
Q2.2: I am observing unexpected cytotoxicity at high concentrations of this compound. How can I determine if this is a true effect or an artifact?
It is crucial to differentiate between the pharmacological effects of this compound and non-specific toxicity, which can be caused by the compound or the solvent used.
Troubleshooting Unexpected Cytotoxicity:
| Potential Cause | Recommended Action |
| Solvent Toxicity | Run a vehicle control with the highest concentration of DMSO used in your experiment (typically ≤ 0.5%). |
| Compound Precipitation | At the highest concentrations, visually inspect the wells under a microscope for any signs of compound precipitation. |
| Off-Target Effects | This compound has known affinities for histamine H1 and α1-adrenergic receptors. Consider if the cell line used expresses these receptors, which could lead to confounding effects. |
3. Receptor Binding and Signaling Assays
Q3.1: What is the mechanism of action of this compound, and how does this impact experimental design?
This compound is a selective dopamine D2 receptor antagonist. It also has affinity for D3 receptors. The D2 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Agonist binding to the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. As an antagonist, this compound blocks this effect.
Dopamine D2 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
When designing experiments, consider that this compound will compete with dopamine or other D2 agonists. In functional assays measuring cAMP levels, pre-incubation with this compound should prevent the dopamine-induced decrease in cAMP.
Q3.2: I am seeing high non-specific binding in my D2 receptor radioligand binding assay with this compound. How can I reduce this?
High non-specific binding can mask the true specific binding signal, reducing the assay window and reliability.
Strategies to Reduce Non-Specific Binding:
| Strategy | Detail |
| Optimize Membrane Preparation | Ensure high-quality membrane preparations with sufficient receptor density. Poor quality preparations can lead to high non-specific binding. |
| Titrate Radioligand Concentration | Use a radioligand concentration at or below its Kd value to minimize binding to non-receptor sites. |
| Modify Assay Buffer | Include agents like bovine serum albumin (BSA) in the assay buffer to block non-specific binding sites on the filter plates and tubes. |
| Optimize Washing Steps | Increase the number of wash cycles with ice-cold wash buffer to more effectively remove unbound radioligand. |
Experimental Protocol: General Radioligand Binding Assay
-
Prepare Reagents: Assay buffer, radioligand, and unlabeled competitor (for non-specific binding).
-
Incubation: Incubate cell membranes with the radioligand in the presence (non-specific binding) or absence (total binding) of a saturating concentration of an unlabeled D2 ligand. Add varying concentrations of this compound to determine its IC50.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.
General Experimental Workflow for a Cell-Based Assay:
Caption: A typical workflow for a cell-based assay using this compound.
References
Validation & Comparative
A Comparative Analysis of Metopimazine and Ondansetron in the Management of Delayed Chemotherapy-Induced Nausea and Vomiting
For Immediate Release
This guide provides a detailed comparison of the efficacy of Metopimazine and Ondansetron in preclinical and clinical models of delayed Chemotherapy-Induced Nausea and Vomiting (CINV). The following information is intended for researchers, scientists, and drug development professionals.
Delayed CINV, which occurs more than 24 hours after chemotherapy administration, remains a significant challenge in cancer treatment.[1] This phase of CINV is often more difficult to manage than acute CINV and can significantly impact a patient's quality of life.[2][3] The two mainstays of antiemetic therapy, dopamine D2 receptor antagonists like this compound and serotonin 5-HT3 receptor antagonists like Ondansetron, have different mechanisms of action and varying efficacy in the delayed phase.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from clinical trials comparing this compound and Ondansetron in the prevention of delayed CINV.
Table 1: Efficacy of this compound vs. Ondansetron in Delayed CINV
| Efficacy Endpoint | This compound | Ondansetron | Study Design |
| Complete Response (No Nausea & No Emesis for 5 days) | 53.4% | 49.5% | Randomized, double-blind, double-dummy, multicenter study[4] |
| Incidence of Emesis | 23.3% | 30.9% | Randomized, double-blind, double-dummy, multicenter study[4] |
Table 2: Efficacy of this compound and Ondansetron in Combination with Methylprednisolone
| Efficacy Endpoint | This compound + Methylprednisolone | Ondansetron + Methylprednisolone | Study Design |
| Successful Prevention of Delayed Emesis | 73.6% | 57.5% | Randomized, open-label, observational, cross-over study |
Table 3: Efficacy of Ondansetron With and Without this compound in Delayed CINV
| Efficacy Endpoint (Days 2-6) | Ondansetron + this compound | Ondansetron Alone | Study Design |
| Complete Response (No emetic episodes) | 51.7% | 31.0% | Randomized, double-blind, crossover, placebo-controlled trial |
| Significantly Less Nausea | Statistically Significant Improvement (p=0.0001) | - | Randomized, double-blind, crossover, placebo-controlled trial |
Experimental Protocols
Clinical Trial Methodology: this compound vs. Ondansetron
A randomized, double-blind, double-dummy, multicenter study was conducted to compare the efficacy and tolerance of sublingual this compound and Ondansetron for the prevention of delayed nausea and emesis in patients receiving chemotherapy.
-
Patient Population: 200 patients undergoing chemotherapy were evaluated for efficacy.
-
Treatment Arms:
-
This compound group (n=103): Received this compound (7.5 mg x 2, three times a day).
-
Ondansetron group (n=97): Received Ondansetron (8 mg, twice a day) for 5 days.
-
-
Data Collection: Patients recorded episodes of nausea and emesis in a diary. Quality of life was assessed using the Functional Living Index--Emesis questionnaire.
-
Primary Endpoints:
-
Complete response, defined as no nausea and no emesis for 5 days.
-
Incidence of emesis.
-
Preclinical Model: Cisplatin-Induced Emesis in Ferrets
The ferret is considered a gold-standard preclinical model for studying CINV due to its emetic reflex, which is similar to humans.
-
Animal Model: Adult male ferrets.
-
Induction of Emesis: A single intraperitoneal (i.p.) injection of cisplatin (5-10 mg/kg) is administered to induce a biphasic emetic response, with a delayed phase occurring after 24 hours.
-
Treatment Administration: Antiemetic drugs (this compound or Ondansetron) are typically administered prior to the cisplatin injection.
-
Emesis Assessment: The number of retches and vomits is observed and recorded over a 72-hour period to assess both acute and delayed emesis.
Preclinical Model: Cisplatin-Induced Pica in Rats
Rats do not vomit, but they exhibit "pica," the consumption of non-nutritive substances like kaolin, in response to emetic stimuli. This behavior is used as a surrogate marker for nausea.
-
Animal Model: Male Sprague-Dawley rats.
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Induction of Pica: A single intraperitoneal (i.p.) injection of cisplatin (6 mg/kg) is administered.
-
Pica Assessment: The amount of kaolin consumed is measured at 24 and 48 hours post-cisplatin injection to assess delayed nausea.
-
Treatment Administration: Test compounds are administered before the cisplatin injection.
Signaling Pathways and Mechanisms of Action
Chemotherapy-induced nausea and vomiting are complex processes involving multiple neurotransmitter pathways.
Ondansetron is a selective 5-HT3 receptor antagonist. It primarily exerts its antiemetic effect by blocking serotonin receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brain. This compound is a dopamine D2 receptor antagonist, acting on the CTZ. The combination of these two drugs targets different pathways involved in CINV, which may explain the enhanced efficacy observed in some studies.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing antiemetic drugs for delayed CINV.
References
- 1. Comparison of the efficacy and safety of combinations of this compound or ondansetron with methylprednisolone in the prevention of delayed emesis in patients receiving chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A randomized, double-blind trial assessing the efficacy and safety of sublingual this compound and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Metopimazine versus Metoclopramide: a comparative analysis of D2 receptor antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of metopimazine and metoclopramide, focusing on their antagonistic activity at the dopamine D2 receptor. The information presented is collated from various in vitro and in vivo studies to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound and metoclopramide are both dopamine D2 receptor antagonists used clinically for their antiemetic and prokinetic properties. Their therapeutic effects are primarily attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[1] Despite their similar primary mechanism of action, this compound and metoclopramide exhibit distinct pharmacological profiles, including differences in potency, receptor selectivity, and blood-brain barrier penetration. These differences have significant implications for their clinical efficacy and side-effect profiles.
Quantitative Comparison of D2 Receptor Antagonism
The following table summarizes the key quantitative parameters for this compound and metoclopramide concerning their interaction with the D2 receptor.
| Parameter | This compound | Metoclopramide | Reference(s) |
| Binding Affinity (Ki) | ~1.04 - 1.13 nM (estimated) | 104 - 113 nM | [2] |
| Functional Antagonism (IC50) | Not explicitly reported, but described as having nanomolar affinity and being ~100x more potent than metoclopramide. | 483 nM | [3][4][5] |
| Receptor Selectivity | Selective for D2/D3 receptors; no affinity for 5-HT3 or 5-HT4 receptors. | Antagonist at D2 and 5-HT3 receptors; agonist at 5-HT4 receptors. | |
| Blood-Brain Barrier (BBB) Penetration | Low, peripherally restricted. | High, readily crosses the BBB. |
Mechanism of Action and Signaling Pathway
Both this compound and metoclopramide are competitive antagonists at the D2 dopamine receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the D2 receptor, this compound and metoclopramide prevent this dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay for D2 Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the D2 receptor.
Objective: To measure the affinity of this compound and metoclopramide for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
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Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Competing non-labeled drugs: this compound and Metoclopramide.
-
Assay buffer.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: Cell membranes expressing the D2 receptor are incubated with a fixed concentration of the radioligand ([3H]-Spiperone) and varying concentrations of the unlabeled competitor drug (this compound or metoclopramide).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay for D2 Receptor Antagonism
This assay measures the functional consequence of D2 receptor blockade by assessing changes in intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of this compound and metoclopramide in antagonizing dopamine-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds: this compound and Metoclopramide.
-
A cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
Procedure:
-
Cell Seeding: Cells expressing the D2 receptor are seeded into a multi-well plate.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or metoclopramide).
-
Stimulation: The cells are then stimulated with a fixed concentration of dopamine in the presence of forskolin. Forskolin stimulates adenylyl cyclase to produce a basal level of cAMP, and dopamine, through the D2 receptor, inhibits this production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit.
-
Data Analysis: The concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production is determined as the IC50 value.
Discussion and Conclusion
The compiled data indicate that this compound is a significantly more potent D2 receptor antagonist than metoclopramide, with an estimated binding affinity in the low nanomolar range. Furthermore, this compound exhibits a more selective receptor binding profile, lacking the interactions with serotonin receptors that are characteristic of metoclopramide. This higher selectivity may contribute to a different side-effect profile.
A critical distinction between the two compounds is their ability to cross the blood-brain barrier. This compound is peripherally restricted, which is expected to minimize central nervous system (CNS) side effects such as extrapyramidal symptoms, a known concern with metoclopramide.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Our Pipeline - Neurogastrx, Inc. [neurogastrx.com]
- 3. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to a Newly Validated RP-HPLC Method for Metopimazine Analysis Following ICH Guidelines
This guide provides a comprehensive overview and validation of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Metopimazine in bulk and pharmaceutical dosage forms. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[1] A comparison with other analytical techniques for this compound is also presented to highlight the advantages of this new method.
Data Presentation: Comparison of Analytical Methods for this compound
The performance of the newly developed RP-HPLC method is compared with existing spectrophotometric and High-Performance Thin-Layer Chromatography (HPTLC) methods. The following tables summarize the key validation parameters.
Table 1: Validation Parameters of the New RP-HPLC Method [1]
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity Range | 2-12 µg/mL | Correlation coefficient (r²) close to 1 |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 100.69% | 98-102% |
| Precision (%RSD) | < 2% | ≤ 2% |
| Specificity | No interference from excipients | Method should be specific |
| System Suitability (%RSD) | < 2.0% | ≤ 2.0% |
Table 2: Comparative Analysis of Different Analytical Methods for this compound
| Parameter | New RP-HPLC Method[1] | Spectrophotometric Method[2][3] | HPTLC Method |
| Linearity Range | 2-12 µg/mL | 0.9–30.0 μg/mL | 0.4–1.4 μ g/band |
| Correlation Coefficient (r) | 0.9998 | 0.999 | Not explicitly stated, but method validated |
| Accuracy (% Recovery) | 100.69% | Not explicitly stated as % recovery, but RSD was 1.21% for bulk drug | 100.10 ± 0.941% |
| Precision (%RSD) | < 2% | 1.21% (bulk drug), 1.38% (tablets) | Not explicitly stated, but method validated |
| Specificity | Specific | Specific in the presence of oxidative and photochemical decomposition products and excipients | Specific in the presence of degradation products |
| Limit of Quantitation (LOQ) | Not specified | 2.8 μg/mL | Not specified |
Experimental Protocols
Protocol for the Validated RP-HPLC Method
This protocol outlines the steps for the quantitative determination of this compound using the newly developed and validated RP-HPLC method.
1. Instrumentation and Chemicals:
-
HPLC System: JASCO LC System-1200 series with an autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: HiQsil C18 column (250 x 4.6 mm i.d., 5 µm).
-
Chemicals: HPLC grade methanol and water, this compound reference standard, and pharmaceutical formulations (e.g., Vogalib 7.5 mg tablets).
2. Chromatographic Conditions:
-
Mobile Phase: Methanol: Water (45:55 v/v) with pH adjusted to 3.5.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 20 µL.
-
Run Time: 6 minutes.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2-12 µg/mL by diluting with the mobile phase.
4. Sample Preparation (from Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable amount of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with methanol and filter the solution.
-
Further dilute the filtered solution with the mobile phase to obtain a concentration within the linearity range.
5. Validation Procedure: The method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: The ability of the method to measure the analyte in the presence of other components was assessed by observing no interference from tablet excipients at the retention time of this compound.
-
Linearity: Assessed by injecting the standard solutions in the range of 2-12 µg/mL and plotting a calibration curve of peak area versus concentration.
-
Accuracy: Determined by the recovery method at three different concentration levels. The percentage recovery was calculated.
-
Precision: Evaluated by analyzing replicate injections of the standard solution, with the relative standard deviation (%RSD) being calculated.
-
System Suitability: Performed to ensure the HPLC system was working correctly. This was done by injecting five replicate injections of the standard solution, and the %RSD was calculated.
Mandatory Visualizations
Workflow for Analytical Method Validation according to ICH Guidelines
The following diagram illustrates the typical workflow for validating a new analytical method as per the ICH guidelines.
Caption: Workflow of analytical method validation based on ICH guidelines.
This guide demonstrates that the new RP-HPLC method for this compound is simple, accurate, precise, and specific, making it suitable for routine quality control analysis. The validation data presented herein confirms its reliability and adherence to the stringent requirements of the ICH guidelines.
References
Cross-Species Pharmacokinetic Comparison of Metopimazine: A Guide for Researchers
This guide provides a comparative overview of the pharmacokinetics of Metopimazine across various species, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate an objective understanding of the compound's behavior in different biological systems, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and its major active metabolite, this compound Acid (AMPZ), following oral administration in humans (adults and children) and rats. This data is crucial for extrapolating potential therapeutic doses and understanding the metabolic profile across species.
| Species | Dose | Parameter | This compound (Parent Drug) | This compound Acid (AMPZ) | Reference |
| Human (Adult) | 20 mg (oral) | Cmax | 43 ng/mL (median, range: 14-69) | 107.5 ng/mL (median) | [1] |
| Tmax | ~60 minutes | ~120 minutes | [1][2] | ||
| 40 mg (oral) | Cmax | 59 ng/mL (median, range: 28-182) | 296 ng/mL (median) | [1] | |
| Tmax | ~60 minutes | ~120 minutes | [1] | ||
| 10 mg (oral) | Bioavailability | < 20% | Not Reported | ||
| 40 mg (oral) | Bioavailability | 22.3% | Not Reported | ||
| General | Half-life (t½) | ~2 hours | Not Reported | ||
| Human (Child) | 0.33 mg/kg (oral) | Cmax | 17.2 ng/mL (median, range: 6.4-92.2) | 76.3 ng/mL (median) | |
| Tmax | ~60 minutes | ~150 minutes | |||
| Half-life (t½) | 2.18 hours | Not Reported | |||
| Rat (Sprague-Dawley) | 45 mg/kg (oral) | Cmax | Data not specified in available literature | Data not specified in available literature | |
| Tmax | Data not specified in available literature | Data not specified in available literature | |||
| Metabolism | Primarily metabolized | Major circulating metabolite |
Note: The pharmacokinetics of this compound in dogs have been studied, but specific quantitative data from these studies were not available in the public domain literature reviewed.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Preclinical Pharmacokinetic Study in Sprague-Dawley Rats
This protocol is a representative example for conducting a pharmacokinetic study of this compound in rats.
-
Animal Models:
-
Species: Sprague-Dawley rats.
-
Sex: Male and female.
-
Age: Approximately 2 months old.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum, with fasting overnight before drug administration.
-
-
Drug Administration:
-
Formulation: this compound (free base) dissolved in an appropriate vehicle (e.g., a mixture of polyethylene glycol and sterile water).
-
Dose: A single oral dose of 45 mg/kg administered via gavage.
-
Dose Volume: Calculated based on the most recent body weight of each animal.
-
-
Blood Sampling:
-
Route: Serial blood samples collected from the tail vein or via cannulation of the jugular vein.
-
Time Points: Blood samples (approximately 0.25 mL) collected at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method: HPLC-MS/MS for Quantification of this compound and this compound Acid
This section describes a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of this compound and its metabolite in plasma samples.
-
Sample Preparation:
-
Method: Protein precipitation.
-
Procedure: To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of this compound). Vortex mix for 1 minute, followed by centrifugation at 12,000 x g for 10 minutes. The supernatant is then transferred for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, this compound Acid, and the internal standard would need to be optimized.
-
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key conceptual frameworks relevant to the study of this compound.
References
A Head-to-Head Examination of Metopimazine and Domperidone on Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Metopimazine and domperidone are both dopamine D2 receptor antagonists utilized for their antiemetic and prokinetic properties. While they share a primary mechanism of action, their specific effects on gastrointestinal motility can differ. This guide provides a comparative analysis of their performance based on available experimental data, acknowledging the current lack of direct head-to-head clinical trials.
Mechanism of Action
Both this compound and domperidone exert their primary effects by blocking D2 dopamine receptors. Dopamine typically has an inhibitory effect on gastrointestinal motility by reducing acetylcholine release from cholinergic neurons in the myenteric plexus. By antagonizing these receptors, both drugs effectively increase cholinergic stimulation, leading to enhanced gastrointestinal motility.
This compound , a phenothiazine derivative, is a potent D2 and D3 dopamine receptor antagonist.[1] It is suggested to have peripheral selectivity, similar to domperidone, meaning it does not readily cross the blood-brain barrier, potentially reducing central nervous system side effects.[1] Some in vitro evidence suggests that this compound may also have a direct inhibitory effect on smooth muscle cells and may reduce stimulated acetylcholine release in the stomach under certain conditions.[2]
Domperidone is also a selective peripheral D2 and D3 dopamine receptor antagonist.[3] Its prokinetic effects are primarily attributed to blocking the inhibitory effect of dopamine on cholinergic neurons in the gastric wall, leading to stimulated gastric muscle contraction.[4]
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound on gastro-intestinal and biliary tract smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of domperidone on gastric emptying of liquid in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Blockade: Enhancing Antiemetic Efficacy by Combining Metopimazine and 5-HT3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The management of nausea and vomiting, particularly in the context of chemotherapy-induced nausea and vomiting (CINV), remains a significant challenge in patient care. While 5-HT3 receptor antagonists are a cornerstone of antiemetic therapy, a growing body of evidence suggests that a dual-pronged approach, combining a 5-HT3 antagonist with the dopamine D2 receptor antagonist metopimazine, offers superior efficacy. This guide provides a comprehensive comparison of this compound in combination with a 5-HT3 antagonist versus 5-HT3 antagonist monotherapy, supported by experimental data and detailed methodologies.
Mechanism of Action: A Synergistic Approach
The improved efficacy of this combination therapy stems from the distinct and complementary mechanisms of action of the two drug classes.
This compound , a phenothiazine derivative, primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[1][2] The CTZ is a critical area for inducing the vomiting reflex.[1] this compound has also been noted to have some affinity for histamine H1 and serotonin 5-HT2a receptors, which may contribute to its overall antiemetic action.[3][4]
5-HT3 receptor antagonists , such as ondansetron, granisetron, and palonosetron, work by selectively inhibiting serotonin (5-hydroxytryptamine) from binding to 5-HT3 receptors. These receptors are located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these vagal afferents and initiates the vomiting reflex. By blocking these receptors, 5-HT3 antagonists interrupt this signaling pathway.
The combination of this compound and a 5-HT3 antagonist thus targets two key neurotransmitter pathways involved in emesis, providing a more comprehensive blockade of the vomiting reflex.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound and 5-HT3 antagonists.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Ondansetron plus this compound compared with ondansetron alone in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Comparative safety profile of Metopimazine and other antiemetics in preclinical models
A Guide for Researchers and Drug Development Professionals
Introduction
Nausea and vomiting are debilitating side effects associated with various medical treatments, notably chemotherapy. The development of effective and safe antiemetic drugs is a critical area of pharmaceutical research. This guide provides a comparative analysis of the preclinical safety and efficacy of Metopimazine, a phenothiazine antiemetic, against two other widely used antiemetics, Ondansetron (a 5-HT3 receptor antagonist) and Domperidone (a D2 receptor antagonist). The data presented is derived from various preclinical models to inform early-stage drug development and research decisions.
Mechanism of Action
The antiemetic effects of these compounds are mediated through their interaction with key neurotransmitter receptors involved in the emetic reflex.
-
This compound : Primarily a dopamine D2 receptor antagonist, this compound exerts its antiemetic effect by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain. It also possesses some affinity for alpha-1, histamine H1, and muscarinic cholinergic receptors, but not for serotonin 5-HT3 receptors.[1] This multi-receptor profile may contribute to its broader anti-nausea and antiemetic activity.
-
Ondansetron : A highly selective serotonin 5-HT3 receptor antagonist. It blocks the action of serotonin, a key neurotransmitter involved in mediating nausea and vomiting, both peripherally on vagal nerve terminals and centrally in the CTZ.
-
Domperidone : A peripheral dopamine D2 receptor antagonist. Its primary site of action is outside the blood-brain barrier, which is thought to reduce the incidence of central nervous system side effects.[2]
Signaling Pathway of Antiemetic Action
References
A Comparative Analysis of Receptor Binding Affinities: Metopimazine Versus Other Phenothiazines
For Immediate Release
[City, State] – In the landscape of pharmaceutical research and development, a nuanced understanding of a drug's interaction with various receptors is paramount to predicting its therapeutic efficacy and potential side-effect profile. This guide provides a comprehensive comparison of the receptor binding affinities of Metopimazine, a potent antiemetic, with other clinically significant phenothiazines: Chlorpromazine, Prochlorperazine, Thioridazine, and Trifluoperazine. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a clear, data-driven perspective.
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and other selected phenothiazines for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Chlorpromazine (Ki, nM) | Prochlorperazine (Ki, nM) | Thioridazine (Ki, nM) | Trifluoperazine (Ki, nM) |
| Dopamine Receptors | |||||
| D1 | Data not available | 9.6 | Data not available | 24 | 0.8 |
| D2 | 64.6[1] | 1.1 | Potent Antagonist[2] | 3.2 | 0.2 |
| D3 | Data not available | 2.5 | Data not available | 7.4 | 0.7 |
| D4 | Data not available | 1.9 | Data not available | 8.8 | 1.4 |
| Serotonin Receptors | |||||
| 5-HT1A | Data not available | 26 | Data not available | 120 | 200 |
| 5-HT2A | No affinity for 5-HT3[3] | 1.5 | Data not available | 4.6 | 2.5 |
| 5-HT2C | Data not available | 13 | Data not available | 25 | 20 |
| Histamine Receptors | |||||
| H1 | Nanomolar affinity | 0.5 | Antagonist | 4 | 1.2 |
| Muscarinic Receptors | |||||
| M1 | Weak affinity | 13 | 1013 (IC50) | 10 | 69 |
| M2 | Weak affinity | 34 | >10,000 (IC50) | 38 | 250 |
| M3 | Weak affinity | 22 | Data not available | 18 | 160 |
| M4 | Weak affinity | 14 | Data not available | 15 | 130 |
| M5 | Weak affinity | 43 | Data not available | 26 | 230 |
| Adrenergic Receptors | |||||
| α1A | Nanomolar affinity | 1.4 | 32 (IC50) | 1.9 | 0.9 |
| α1B | Nanomolar affinity | 1.8 | 49 | 3.6 | 1.1 |
| α2A | Data not available | 120 | Data not available | 290 | 230 |
Note: Data is compiled from various sources and experimental conditions may differ. The term "Potent Antagonist" or "Antagonist" is used where specific Ki values were not available in the searched literature.
Experimental Protocols
The determination of receptor binding affinities is predominantly conducted through radioligand binding assays. Below is a generalized protocol that forms the basis for the data presented.
General Radioligand Binding Assay Protocol
This method measures the affinity of a drug by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.
1. Materials:
- Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines like CHO or HEK293, or from specific tissue homogenates).
- Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors, [³H]pyrilamine for H1 receptors, [³H]QNB for muscarinic receptors).
- Test Compound: The drug whose binding affinity is to be determined (e.g., this compound).
- Non-specific Binding Control: A high concentration of an unlabeled ligand to determine the amount of radioligand that binds to non-receptor components.
- Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).
- Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
- Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
- IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
- Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating these compounds and their mechanisms of action, the following diagrams are provided.
Discussion
The data presented highlights the multi-receptor binding profile characteristic of phenothiazines. This compound demonstrates a potent antagonism at dopamine D2, histamine H1, and alpha-1 adrenergic receptors, with a notable lack of affinity for serotonin 5-HT3 receptors and weak interaction with muscarinic receptors. This profile is consistent with its primary use as an antiemetic, as D2 and H1 receptor blockade in the chemoreceptor trigger zone and vomiting center are key mechanisms for preventing nausea and vomiting.
In comparison, other phenothiazines exhibit a broader and often more potent interaction with a wider range of receptors. For instance, Chlorpromazine and Thioridazine show high affinity for D2, 5-HT2A, H1, M1, and α1A receptors. This extensive receptor engagement contributes to their antipsychotic effects but also to a more pronounced side-effect profile, including sedation (H1 antagonism), anticholinergic effects like dry mouth and constipation (muscarinic antagonism), and orthostatic hypotension (alpha-1 antagonism).
Prochlorperazine is also a potent D2 antagonist and is known to interact with histaminergic, cholinergic, and alpha-adrenergic receptors, contributing to its antiemetic and antipsychotic properties. Trifluoperazine, a high-potency antipsychotic, displays very high affinity for dopamine receptors, particularly D2, with moderate to high affinity for 5-HT2A and alpha-1A receptors.
The relatively selective profile of this compound, with its potent D2 and H1 antagonism and weaker off-target interactions, particularly at muscarinic receptors, may offer a more favorable therapeutic window for the management of nausea and vomiting with a potentially reduced burden of certain side effects compared to less selective phenothiazines.
Conclusion
This comparative guide underscores the importance of detailed receptor binding affinity studies in drug development. The distinct binding profiles of this compound and other phenothiazines provide a molecular basis for their therapeutic applications and adverse effect profiles. For researchers and clinicians, this information is critical for rational drug selection and the development of novel therapeutic agents with improved efficacy and safety.
References
- 1. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 3. Interaction of the antiemetic this compound and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Metopimazine Explored in New Therapeutic Avenue for Gastroparesis: A Comparative Guide
WOBURN, MA – A recent Phase 2 randomized controlled trial has investigated the efficacy and safety of Metopimazine, a dopamine D2 receptor antagonist, in the new therapeutic area of gastroparesis. This guide provides a comprehensive comparison of this compound (in the form of its mesylate salt, NG101) with existing treatment alternatives, supported by data from the clinical trial NCT04303195 and other relevant studies. This information is intended for researchers, scientists, and drug development professionals.
This compound, a phenothiazine derivative, has been used for decades in some European countries for the treatment of nausea and vomiting.[1] Its mechanism of action centers on the blockade of dopamine D2 receptors, which play an inhibitory role in gastrointestinal motility. By antagonizing these receptors, this compound is thought to enhance gastric emptying and alleviate the symptoms of gastroparesis.[2] The recent clinical trial, sponsored by Neurogastrx, Inc., explored the potential of a proprietary formulation of this compound, NG101, for this debilitating condition.[3]
Comparative Efficacy of this compound (NG101) in Gastroparesis
The Phase 2 trial (NCT04303195) was a randomized, double-blind, placebo-controlled study that evaluated three different doses of NG101 (5 mg, 10 mg, and 20 mg, taken four times daily) over a 12-week period in patients with diabetic or idiopathic gastroparesis.[4]
While the study did not meet its primary endpoint, which was a statistically significant reduction in the severity of nausea as measured by the Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD), it did demonstrate a statistically significant improvement in a key secondary endpoint.[4] Specifically, there was a notable improvement in the Patient Global Impression of Change (PGI-C) for nausea across all treatment groups compared to placebo.
For a comprehensive comparison, the following table summarizes the available efficacy data for NG101 and the standard-of-care treatments for gastroparesis, Metoclopramide and Domperidone.
| Treatment | Mechanism of Action | Key Efficacy Findings in Gastroparesis |
| This compound (NG101) | Dopamine D2 Receptor Antagonist | - Did not meet primary endpoint for nausea severity reduction (DIGS-DD). - Statistically significant improvement in Patient Global Impression of Change (PGI-C) for nausea. |
| Metoclopramide | Dopamine D2 Receptor Antagonist, 5-HT4 Receptor Agonist | - The only FDA-approved medication for gastroparesis. - Improves symptoms of gastroparesis. |
| Domperidone | Peripheral Dopamine D2 Receptor Antagonist | - Effective in alleviating symptoms of diabetic gastroparesis, with comparable efficacy to metoclopramide. - Not FDA-approved for gastroparesis in the United States. |
Safety and Tolerability Profile
A critical aspect of any new therapeutic is its safety profile, particularly in comparison to existing options. Metoclopramide, the current standard of care in the United States, carries a black box warning for the risk of tardive dyskinesia, a serious and often irreversible movement disorder. Domperidone is associated with a risk of cardiac arrhythmias.
The Phase 2 trial of NG101 demonstrated a favorable safety profile.
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound (NG101) | Data from the Phase 2 trial showed a favorable safety profile. | Specific serious adverse event data from the Phase 2 trial is not yet fully published. |
| Metoclopramide | Drowsiness, restlessness, fatigue. | Tardive Dyskinesia (Black Box Warning) , neuroleptic malignant syndrome. |
| Domperidone | Dry mouth, headache. | Cardiac arrhythmias, sudden cardiac death. |
Experimental Protocols
NCT04303195: A Phase 2 Study of NG101 in Gastroparesis
Study Design: This was a 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Participants: The trial enrolled 161 adult patients with a diagnosis of diabetic or idiopathic gastroparesis.
Intervention: Participants were randomly assigned in a 1:1:1:1 ratio to one of four treatment arms:
-
NG101 5 mg, four times daily
-
NG101 10 mg, four times daily
-
NG101 20 mg, four times daily
-
Placebo, four times daily
Key Methodologies:
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the mean daily nausea severity score, as measured by the Diabetic and Idiopathic Gastroparesis Symptoms Daily Diary (DIGS-DD) during weeks 7-12 of treatment. The DIGS-DD is a patient-reported outcome instrument that assesses the severity of key gastroparesis symptoms on a scale from 0 (none) to 4 (very severe).
-
Secondary Efficacy Endpoint: A key secondary endpoint was the Patient Global Impression of Change (PGI-C) for nausea, assessed weekly. The PGI-C is a 7-point scale where patients rate their overall improvement in a specific symptom.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study design, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of this compound in Gastroparesis.
Caption: Workflow of the NCT04303195 Clinical Trial.
References
- 1. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Our Pipeline - Neurogastrx, Inc. [neurogastrx.com]
- 4. A Phase 2 Randomized, Double-Blind, Placebo-Controlled Study of the Safety and Efficacy of this compound Mesylate (NG101) in Participants With Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metopimazine Metabolism in Human vs. Animal Liver Microsomes
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of a drug candidate is a cornerstone of preclinical development. This guide provides a detailed comparison of the metabolic pathways of Metopimazine, an antiemetic agent, in human versus animal liver microsomes, supported by available experimental data.
This compound (MPZ) undergoes extensive first-pass metabolism, with significant differences observed between human and preclinical animal models. The primary metabolic pathway in humans involves amide hydrolysis, a process that is reportedly less prominent in the preclinical species studied, namely rats and dogs. This divergence in metabolic profiling underscores the importance of careful species selection and data interpretation during drug development.
In Vitro Metabolic Profile of this compound in Human Liver Microsomes
Incubation of this compound with human liver microsomes (HLM) reveals the formation of three primary metabolites. The most abundant of these is this compound Acid (MPZA), the major circulating metabolite in humans. Two other minor, isobaric metabolites, this compound Hydroxide (MPZH) and this compound Sulfoxide (MPZS), are also detected.
| Compound | Likely Metabolite | Observed Precursor Ion (m/z) | Observed Retention Time (min) | Peak Area at Time 0 | Peak Area at Time 90 min |
| M1 | This compound Acid (MPZA) | 447.14 | 2.89 | 2.11E+05 | 1.11E+07 |
| M2 | This compound Hydroxide (MPZH) | 462.15 | 2.76 | 1.83E+05 | 1.25E+06 |
| M3 | This compound Sulfoxide (MPZS) | 462.15 | 3.01 | 1.83E+05 | 2.34E+06 |
Table 1: In vitro metabolites identified following a 90-minute incubation of this compound in human liver microsomes. Data has been synthesized from published research.
In Vivo Pharmacokinetics in Animal Models
| Species | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | 10 | This compound | 13.9 ± 5.3 | 0.5 ± 0.3 | 24.3 ± 7.9 |
| This compound Acid | 104.0 ± 29.1 | 2.3 ± 1.5 | 647.7 ± 223.7 | ||
| Dog | 1 | This compound | 1.6 ± 0.6 | 0.8 ± 0.3 | 1.8 ± 0.7 |
| This compound Acid | 11.2 ± 3.4 | 1.8 ± 0.5 | 45.4 ± 13.5 |
Table 2: Mean pharmacokinetic parameters of this compound and this compound Acid in rats and dogs after a single oral dose. This data highlights the formation of MPZA as a significant metabolite in both species in vivo. Data has been synthesized from published research.
Comparative Metabolic Pathways
The primary metabolic pathway of this compound in humans is the hydrolysis of the amide group to form this compound Acid (MPZA), a reaction primarily catalyzed by a liver amidase.[1][2][3] Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, play a minor role, leading to the formation of oxidative metabolites in trace amounts.[1][2] Aldehyde oxidase also contributes to the formation of MPZA, but to a lesser extent than the microsomal amidase.
In contrast, while MPZA is also a major metabolite in rats and dogs in vivo, the relative contribution of the amidase pathway compared to other metabolic routes in their liver microsomes has not been quantitatively detailed in accessible literature. The significant first-pass metabolism observed in these species suggests efficient metabolic clearance, though the specific enzymatic pathways may differ from those in humans.
References
Safety Operating Guide
Proper Disposal of Metopimazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Metopimazine, a phenothiazine derivative.
This compound is classified as harmful if swallowed and requires careful handling throughout its lifecycle, including disposal.[1] Adherence to proper disposal protocols is essential to protect personnel and the environment.
Core Principles of this compound Disposal
The primary methods for disposing of this compound and its contaminated materials involve professional waste management services and adherence to all applicable regulations. It is imperative to prevent the release of this compound into the environment by avoiding disposal in drains, water courses, or soil.[2][3]
Step-by-Step Disposal Procedures
-
Initial Assessment and Segregation:
-
Identify all this compound waste, including expired or surplus product, contaminated labware (e.g., vials, syringes, gloves), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling.
-
-
Packaging for Disposal:
-
Place all this compound waste into a suitable, clearly labeled, and sealed container.
-
Use non-combustible absorbent material, such as sand or earth, to collect any spilled this compound before placing it in the disposal container.[3]
-
Ensure containers are closed and properly labeled as hazardous waste, clearly identifying the contents.
-
-
Engaging a Licensed Disposal Company:
-
This compound waste must be offered to a licensed hazardous material disposal company.[2]
-
This is the most critical step, as these companies are equipped to handle and dispose of pharmaceutical waste in accordance with federal and local regulations.
-
-
Recommended Disposal Method:
-
The recommended method of disposal for this compound is incineration in a facility equipped with an afterburner and a scrubber to minimize harmful emissions.
-
-
Contaminated Packaging:
-
Any packaging that has been in contact with this compound should be treated as hazardous waste and disposed of in the same manner as the product itself.
-
-
Documentation:
-
Maintain detailed records of all disposed this compound, including quantities and the date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Quantitative Data
Currently, publicly available safety data sheets and disposal guidelines do not provide specific quantitative data, such as concentration limits for disposal of this compound. The procedural guidance is qualitative, emphasizing complete containment and professional disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
